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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

An In-depth Technical Guide to Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- Executive Summary This technical guide provides a comprehensive scientific overview of the heterocyclic compound, Pyridazine, 3-bromo-6-(...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Executive Summary

This technical guide provides a comprehensive scientific overview of the heterocyclic compound, Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- . The document details its chemical structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art characterization methodologies. Furthermore, it explores the molecule's inherent chemical reactivity and its significant potential as a versatile building block in modern drug discovery and development. The pyridazine core is a well-established pharmacophore in numerous therapeutic agents, and the strategic incorporation of a bromine atom and a difluoropiperidinyl moiety offers unique opportunities for generating novel chemical entities with modulated potency, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Strategic Importance of the Pyridazine Scaffold

Nitrogen-containing heterocycles are foundational to medicinal chemistry, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, the 1,2-diazine known as pyridazine is a prominent scaffold.[2][3] Its unique electronic properties, arising from the two adjacent nitrogen atoms, make it an attractive core for modulating biological activity. The pyridazine ring is electron-deficient, which influences its reactivity and its ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-stacking.[4]

The subject of this guide, Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- , is a strategically designed molecule that combines three key structural motifs:

  • The Pyridazine Core : Serves as the central scaffold, providing a rigid framework for orienting substituents and engaging with biological targets. It is found in drugs with applications ranging from antihypertensives to anticancer agents.[2][3]

  • The 4,4-Difluoropiperidinyl Moiety : The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity by forming favorable interactions with protein targets. The geminal difluoro group is often used as a bioisostere for a carbonyl group, influencing conformation without introducing a reactive ketone.

  • The Bromo Substituent : The bromine atom at the 3-position is not merely a placeholder. It serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for further molecular elaboration. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This combination makes the title compound a high-value intermediate for synthetic and medicinal chemists.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is paramount for its effective use in research.

Chemical Structure

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} Caption: Chemical structure of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-.

Property Summary

The following table summarizes the key identifiers and physicochemical properties of the compound.

PropertyValueReference
CAS Number 2151487-55-5[5]
Molecular Formula C₉H₁₀BrF₂N₃[5]
Molecular Weight 278.10 g/mol [5]
Appearance Solid (predicted)
Purity ≥95% (as commercially available)[5]
Solubility Soluble in organic solvents like DMSO, DMF, CH₂Cl₂ (predicted)
Boiling Point No data available[6]
Melting Point No data available[6]

Synthesis and Characterization

The synthesis of this molecule relies on established principles of heterocyclic chemistry, primarily nucleophilic aromatic substitution (SNAAr).

Proposed Synthetic Pathway

The most logical and efficient synthesis involves the reaction of a di-substituted pyridazine with 4,4-difluoropiperidine. A common and cost-effective starting material is 3,6-dichloropyridazine. The first step would be a selective substitution of one chlorine atom with 4,4-difluoropiperidine. The subsequent, more challenging, conversion of the remaining chlorine to bromine can be achieved, but a more direct route starts with 3-bromo-6-chloropyridazine. In heteroaromatic systems like pyridazine, the C-Cl bond is typically more activated towards nucleophilic attack than the C-Br bond due to the higher electronegativity of chlorine, allowing for selective substitution.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product SM1 3-Bromo-6-chloropyridazine Reaction Nucleophilic Aromatic Substitution (SNAAr) Solvent: DMSO or NMP Base: K₂CO₃ or DIPEA Heat: 80-120 °C SM1->Reaction SM2 4,4-Difluoropiperidine SM2->Reaction Workup Aqueous Workup (Water/EtOAc extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine Purification->Product

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic synthesis methodologies.

  • Reagent Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromo-6-chloropyridazine (1.0 eq), 4,4-difluoropiperidine hydrochloride (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent Addition : Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a concentration of approximately 0.5 M.

  • Reaction : Stir the mixture at an elevated temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Aqueous Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (EtOAc) three times.

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Final Characterization : Confirm the structure and purity of the isolated product using NMR and MS analysis.

Causality Note: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the ions involved in the reaction without interfering, while the application of heat is necessary to overcome the activation energy of the SNAAr reaction. The base is required to deprotonate the piperidine salt, generating the free amine nucleophile.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected data can be reliably predicted based on the molecular structure.[7]

TechniquePredicted Data
¹H NMR Pyridazine Protons: Two doublets between δ 6.8-7.8 ppm. Piperidinyl Protons: Two multiplets (broad triplets) between δ 3.5-4.0 ppm (protons adjacent to N) and δ 2.0-2.5 ppm (protons adjacent to CF₂).
¹³C NMR Pyridazine Carbons: Peaks in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine will be downfield. Piperidinyl Carbons: Peaks around δ 40-50 ppm (C-N) and δ 30-40 ppm (C-CF₂). The CF₂ carbon will appear as a triplet due to C-F coupling, around δ 120-125 ppm.
¹⁹F NMR A single signal (likely a triplet or multiplet due to coupling with adjacent protons) is expected in the typical range for aliphatic fluorines.
Mass Spec (EI) Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 277 and 279 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity, Applications, and Future Directions

The true value of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- lies in its potential as a versatile intermediate.

G cluster_reactions Chemical Transformations cluster_applications Potential Therapeutic Areas Core 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki [Pd], Base R-B(OH)₂ Buchwald Buchwald-Hartwig (C-N/C-O Bond Formation) Core->Buchwald [Pd], Base R₂NH or ROH Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Core->Sonogashira [Pd], CuI Alkyne Oncology Oncology (e.g., Kinase Inhibitors) Suzuki->Oncology Immunology Immunology (e.g., STING Agonists) Buchwald->Immunology Neuroscience Neuroscience Sonogashira->Neuroscience

Chemical Reactivity

The key reactive site is the carbon-bromine bond at the 3-position of the pyridazine ring. This site is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis. This allows for the introduction of a vast array of chemical groups, including:

  • Aryl and Heteroaryl Groups : via Suzuki or Stille coupling.

  • Amines, Alcohols, and Thiols : via Buchwald-Hartwig amination or etherification.

  • Alkynes : via Sonogashira coupling.

This synthetic versatility enables the rapid exploration of the chemical space around the pyridazine core to optimize for biological activity.

Applications in Drug Discovery

The pyridazine scaffold is present in molecules targeting a wide range of diseases.[8] Recent research highlights the development of pyridazine derivatives as potent anticancer agents and as agonists for the STING (Stimulator of Interferon Genes) pathway, a promising target in cancer immunotherapy.[9][10] The title compound is an ideal starting point for such discovery programs. By using the C-Br bond as a synthetic handle, researchers can develop libraries of novel compounds and screen them for activity against targets like protein kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][13] Avoid contact with skin and eyes.[6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][14]

  • Toxicity : The toxicological properties of this specific compound have not been fully investigated.[13] It should be handled as a potentially hazardous substance. Brominated organic compounds can be irritants.

Conclusion

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- is more than just a chemical compound; it is a strategically designed tool for innovation in the chemical and pharmaceutical sciences. Its structure combines the biologically relevant pyridazine core with a metabolically robust difluoropiperidine group and a synthetically versatile bromine handle. This guide has provided a detailed overview of its properties, a robust synthetic strategy, and its potential applications, underscoring its value as a key building block for the next generation of therapeutic agents.

References

  • Watson International. 3-bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine CAS 2151487-55-5. Available from: [Link]

  • XiXisys. 3-bromo-6-[4-(3-chlorophenyl)-1-piperazinyl]pyridazine | CAS 100240-62-8 GHS SDS (English). Available from: [Link]

  • Shanghai Rlavie Technology Co., Ltd. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. Available from: [Link]

  • PubChem. 3-Bromo-6-methoxypyridazine. National Center for Biotechnology Information. Available from: [Link]

  • Wiley SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. Available from: [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available from: [Link]

  • de la Torre, P., & Elosegui-Artola, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7014. Available from: [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879. Available from: [Link]

  • Wikipedia. Pyridazine. Available from: [Link]

  • PubChem. 3-bromo-4-[bromo(difluoro)methoxy]pyridine. National Center for Biotechnology Information. (March 26, 2026). Available from: [Link]

  • Baruch S. Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2023). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 14(10), 2005-2023. Available from: [Link]

  • Prezi. Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. (November 17, 2025). Available from: [Link]

  • PubChemLite. 3-bromo-6-(difluoromethyl)pyridazine (C5H3BrF2N2). Available from: [Link]

  • Austin, J. Pyridazine. SlideShare. Available from: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available from: [Link]

  • PubMed. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (May 22, 2025). Available from: [Link]

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass Determination of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Abstract This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, a molecule of interest within contempo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, a molecule of interest within contemporary drug discovery and development programs. For researchers and scientists, the precise characterization of a compound's mass is a foundational step in structural elucidation, purity assessment, and metabolic profiling. This document delineates the critical distinction between average molecular weight and monoisotopic exact mass, provides theoretically calculated values for the target compound, and presents an authoritative, field-proven protocol for its experimental determination using High-Resolution Mass Spectrometry (HRMS). The guide emphasizes the causality behind methodological choices and the self-validating nature of the data derived from the unique isotopic signature of bromine.

Introduction to 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

The target molecule, 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, belongs to the pyridazine class of heterocycles. Pyridazine scaffolds are recognized as important pharmacophores in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The presence of a bromine atom and two fluorine atoms imparts specific physicochemical properties that can influence metabolic stability, membrane permeability, and target binding affinity.

Accurate mass determination is non-negotiable for advancing such a compound through the development pipeline. It serves as the primary confirmation of its chemical identity. The molecular formula for this compound is C₉H₁₀BrF₂N₃ .[2]

Theoretical Foundations: Molecular Weight vs. Exact Mass

In analytical chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts.[3][4] Understanding this distinction is paramount for the correct application and interpretation of mass spectrometry data.[5]

  • Molecular Weight (MW): Also known as average molecular mass, this value is calculated using the weighted average of the atomic masses of all naturally occurring isotopes for each element in the molecule.[4] It is the value derived from the atomic weights found on the periodic table and is expressed in grams per mole ( g/mol ). This value is essential for stoichiometric calculations in bulk, such as preparing solutions.[3]

  • Exact Mass: Also known as monoisotopic mass, this is the mass of a molecule calculated using the mass of the single most abundant stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁹F, and ⁷⁹Br).[6] Mass spectrometers are analytical instruments capable of separating ions based on their mass-to-charge ratio (m/z), effectively distinguishing between these individual isotopic variants.[7] Therefore, exact mass is the relevant value in mass spectrometry and is expressed in Daltons (Da).[5][6]

The following diagram illustrates the conceptual difference between these two fundamental properties.

G cluster_0 Core Concepts cluster_1 Basis of Calculation cluster_2 Primary Application MW Molecular Weight (Average Mass) MW_Basis Weighted average of all natural isotopes MW->MW_Basis calculated from EM Exact Mass (Monoisotopic Mass) EM_Basis Mass of the most abundant stable isotope EM->EM_Basis calculated from MW_App Stoichiometry & Bulk Chemistry (e.g., preparing solutions) MW_Basis->MW_App EM_App Mass Spectrometry (Structural Elucidation) EM_Basis->EM_App

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Exploratory

Toxicity and safety data sheet (SDS) for Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Executive Summary In modern medicinal chemistry, halogenated heterocycles are privileged scaffolds. Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (Formula: C9H10BrF2N3; CAS: 2151487-55-5) is a highly specialized sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, halogenated heterocycles are privileged scaffolds. Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (Formula: C9H10BrF2N3; CAS: 2151487-55-5) is a highly specialized synthetic intermediate [1]. It is predominantly utilized in the development of kinase inhibitors and central nervous system (CNS) active agents. However, the exact structural features that make this compound synthetically valuable—namely, the electrophilic bromopyridazine core and the lipophilic difluoropiperidine ring—also introduce specific toxicological liabilities.

This whitepaper provides an in-depth analysis of the compound's safety profile, detailing the causality behind its chemical hazards, and establishes self-validating protocols for laboratory handling and in vitro toxicity screening.

Structural Causality and Hazard Identification

To understand the safety data sheet (SDS) requirements for this compound, we must deconstruct its molecular architecture. Toxicity is rarely random; it is a direct consequence of structural reactivity.

  • The 3-Bromopyridazine Core (Electrophilic Liability): Pyridazine is an electron-deficient diazine. The addition of a bromine atom at the 3-position creates a highly activated carbon-halogen bond, primed for nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling [2]. In a biological context, this electrophilicity can lead to unintended alkylation of cellular nucleophiles, such as the thiol groups on glutathione (GSH) or critical cysteine residues in proteins, triggering oxidative stress and hepatotoxicity.

  • The 4,4-Difluoropiperidine Moiety (Lipophilic Permeation): The incorporation of gem-difluoro groups is a classic bioisosteric strategy to increase metabolic stability and lipophilicity (LogP) without significantly increasing molecular weight. While advantageous for drug design, this high lipophilicity means the compound can rapidly penetrate the stratum corneum (skin barrier) and alveolar epithelium, making dermal and inhalation exposure highly hazardous [3].

ToxicityPathway A Pyridazine, 3-bromo-6- (4,4-difluoro-1-piperidinyl)- B Electrophilic C-Br Bond (SNAr Reactivity) A->B C Difluoropiperidine Ring (High Lipophilicity) A->C D Protein/GSH Alkylation B->D E Rapid Systemic Absorption C->E F Oxidative Stress & Cellular Toxicity D->F E->F

Fig 1. Mechanistic pathway linking structural features to cellular toxicity.

Quantitative Safety Data & GHS Classification

Due to the proprietary nature of novel intermediates, empirical in vivo toxicity data for CAS 2151487-55-5 is limited. However, read-across methodology using structurally analogous building blocks (e.g., 3-bromopyridazine and 4,4-difluoropiperidine) allows us to construct a highly accurate predictive SDS profile[4].

Table 1: Physicochemical & Predicted Hazard Parameters

ParameterValue / DescriptionToxicological Implication
Molecular Weight 278.09 g/mol Small molecule; easily absorbed systemically.
Physical State Solid (Powder)Risk of aerosolization and inhalation during weighing.
Solubility Soluble in DMSO, DMF, DCMRequires handling in compatible, non-degrading PPE (Nitrile).
Target Organs Respiratory system, Skin, EyesDirect contact irritation; potential systemic hepatotoxicity.

Table 2: Globally Harmonized System (GHS) Classifications

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage Category 2AH319: Causes serious eye irritationWarning
STOT (Single Exposure) Category 3H335: May cause respiratory irritationWarning

Standard Operating Procedures (SOP): Safe Handling

To mitigate the risks outlined above, laboratory personnel must adhere to strict handling protocols.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile (avoid latex, as halogenated solvents used to dissolve the compound will rapidly degrade it).

    • Eye Protection: Tight-fitting chemical splash goggles.

    • Respirator: If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory.

  • Spill Management: Do not sweep dry powder. Cover the spill with damp absorbent paper to prevent dust generation. Decontaminate the surface with a 10% sodium thiosulfate solution, which acts as a mild nucleophile to quench the electrophilic bromopyridazine core safely.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Profiling

When introducing this intermediate into a drug discovery pipeline, it is critical to profile its baseline cytotoxicity. We utilize a HepG2 (human liver carcinoma) cell line because it retains basal levels of xenobiotic-metabolizing enzymes (CYP450s), providing a more accurate hepatotoxicity model than standard fibroblasts.

Why this protocol is self-validating: This workflow incorporates a robust internal control system. The calculation of the Z'-factor ensures that the assay window is wide enough to distinguish true toxicity from assay noise. If the Z'-factor falls below 0.5, the protocol mandates a hard stop and recalibration, preventing the propagation of false data.

Step-by-Step Methodology: High-Throughput HepG2 CellTiter-Glo Assay
  • Step 1: Compound Preparation (Vehicle Control)

    • Dissolve Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- in 100% molecular-grade DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete dissolution of the lipophilic compound. The final assay concentration of DMSO must be kept ≤0.5% to prevent solvent-induced baseline toxicity.

  • Step 2: Cell Seeding

    • Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Step 3: Dosing & Internal Controls

    • Perform an 11-point, 3-fold serial dilution of the compound.

    • Self-Validation Controls: Include wells with 0.5% DMSO (Negative/Vehicle Control) and 10 µM Doxorubicin (Positive Control for cell death).

  • Step 4: Incubation & ATP Luminescence Readout

    • Incubate cells with the compound for 72 hours.

    • Add CellTiter-Glo reagent (Promega) at a 1:1 volume ratio.

    • Causality: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct proxy for metabolically active, viable cells.

  • Step 5: Data Normalization & Quality Control

    • Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    • If Z′>0.5 , proceed to calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow S1 Compound Prep (10mM DMSO Stock) S2 HepG2 Dosing (+ Doxorubicin Control) S1->S2 S3 CellTiter-Glo Assay (ATP Luminescence) S2->S3 S4 Quality Control (Z'-factor > 0.5) S3->S4 S5 IC50 Calculation S4->S5

Fig 2. Self-validating high-throughput safety screening workflow.

Conclusion

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- is a powerful building block that requires stringent safety oversight. Its toxicity profile is driven by the electrophilic nature of the bromopyridazine ring and the enhanced cellular penetrance afforded by the difluoropiperidine moiety. By implementing rigorous engineering controls and utilizing self-validating in vitro assays, research teams can safely harness this intermediate for advanced drug discovery while maintaining uncompromising safety standards.

Foundational

Preliminary Investigation of 4,4-Difluoropiperidinyl Pyridazine Derivatives: Structural Rationale and Application in Kinase Inhibition

Executive Summary The development of highly selective, brain-penetrant kinase inhibitors remains a formidable challenge in neuropharmacology, particularly for neurodegenerative conditions such as Alzheimer’s Disease (AD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, brain-penetrant kinase inhibitors remains a formidable challenge in neuropharmacology, particularly for neurodegenerative conditions such as Alzheimer’s Disease (AD). Recent medicinal chemistry campaigns have identified 4,4-difluoropiperidinyl pyridazine derivatives —specifically those built on an imidazo[1,2-b]pyridazine scaffold—as privileged structures for the potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β)[1].

As a Senior Application Scientist, I approach the evaluation of these derivatives not merely as a collection of functional groups, but as a highly optimized, self-validating system of molecular interactions. This whitepaper deconstructs the causality behind the structural design, presents quantitative structure-activity relationship (SAR) data, and outlines a rigorous, self-validating experimental workflow for their synthesis and evaluation.

Structural Rationale: Causality in Molecular Design

The efficacy of 4,4-difluoropiperidinyl imidazo[1,2-b]pyridazines is driven by a synergistic relationship between the heterocyclic core and its fluorinated appendage. Every structural choice serves a specific mechanistic or pharmacokinetic purpose.

The Imidazo[1,2-b]pyridazine Core: Hinge Region Anchoring

The imidazo[1,2-b]pyridazine ring system functions as a robust ATP-competitive anchor[1]. In the context of GSK-3β, the sp2 hybridized nitrogen of the pyridazine core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the Lys85 residue in the kinase hinge region[2]. By utilizing a "subtype 2" imidazo[1,2-b]pyridazine scaffold that removes unnecessary hydrogen bond donors, researchers successfully reduced the topological polar surface area (tPSA), thereby significantly enhancing blood-brain barrier (BBB) penetrance[1].

The 4,4-Difluoropiperidinyl Motif: Pharmacokinetic & Binding Optimization

The incorporation of the 4,4-difluoropiperidinyl group at the 4-position of the pendant pyridine ring is a masterclass in bioisosteric replacement[1]. This choice is driven by three causal factors:

  • Ribose Pocket Exploitation: The bulky piperidine ring extends deep into the ribose-binding pocket of GSK-3β, establishing extensive van der Waals interactions that drive sub-nanomolar potency[2].

  • Metabolic Stability: Unsubstituted piperidines are highly susceptible to oxidative metabolism (hydroxylation) at the 4-position by cytochrome P450 enzymes. The gem-difluoro substitution effectively blocks this metabolic liability[3].

  • Basicity Modulation for BBB Penetrance: The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the piperidine nitrogen[4]. This reduces the fraction of the protonated (ionized) species at physiological pH (7.4), preventing the molecule from becoming trapped in acidic lysosomal compartments and vastly improving passive lipoidal diffusion into the central nervous system.

Quantitative SAR Data Presentation

The optimization from an unsubstituted pyridine to the 4,4-difluoropiperidinyl analogue demonstrates a clear trajectory of affinity enhancement. The data below summarizes the impact of functional group substitution on kinase inhibitory activity.

Compound IDPyridyl Substitution (R-group)GSK-3β IC₅₀ (nM)GSK-3α IC₅₀ (nM)Isoform Selectivity
19 Unsubstituted220.0~250.0~1.1x
20 4-Methyl63.0~65.0~1.0x
21 4-Isopropyl ether6.3~7.0~1.1x
25 4,4-Difluoropiperidinyl0.87 1.2 ~1.4x

Table 1: SAR progression of imidazo[1,2-b]pyridazine derivatives. The introduction of the 4,4-difluoropiperidinyl group (Compound 25) yields a >250-fold increase in potency compared to the unsubstituted baseline[1].

Visualizing the Mechanism and Workflow

To fully grasp the therapeutic application and the development pipeline of these derivatives, we must visualize both the biological signaling cascade they interrupt and the empirical workflow used to validate them.

G A Wnt Signaling (Off State) B Active GSK-3β A->B C Tau Hyperphosphorylation B->C D Neurofibrillary Tangles C->D E Alzheimer's Disease D->E F 4,4-DFP Pyridazine Inhibitor F->B Inhibits

Fig 1. GSK-3β signaling pathway and targeted inhibition by 4,4-DFP pyridazine derivatives.

Workflow S1 Scaffold Synthesis (SNAr Displacement) S2 4,4-DFP Coupling S1->S2 S3 LC-MS & NMR Validation S2->S3 S4 In Vitro Kinase Assay (GSK-3β) S3->S4 S5 In Vivo AD Model (Tau Reduction) S4->S5

Fig 2. Step-by-step workflow from chemical synthesis to in vivo validation of kinase inhibitors.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must operate as a closed, self-validating loop. Below is the standardized methodology for generating and verifying Compound 25[1].

Phase 1: Chemical Synthesis
  • Core Esterification: Stir a solution of 3,6-dichloropyridazine-4-carboxylic acid in ethanol (EtOH) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to yield ethyl 3,6-dichloropyridazine-4-carboxylate[1].

  • SNAr Displacement: Heat the resulting product in the presence of 4-methoxybenzylamine. This triggers a Nucleophilic Aromatic Substitution (SNAr) of the 3-chloro substituent, establishing the foundational intermediate[1].

  • Imidazo[1,2-b]pyridazine Cyclization: React the intermediate with the appropriate 2-bromoacetophenone derivative under basic conditions to close the imidazo ring.

  • 4,4-Difluoropiperidine Coupling: Introduce the 4,4-difluoropiperidinyl-substituted pyridine moiety via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to yield the final derivative.

Phase 2: The Self-Validation Checkpoint

Trustworthiness in assay data requires absolute chemical certainty. Before proceeding to biological testing, the synthesized compound must pass a strict analytical gateway:

  • Methodology: Subject an aliquot to High-Resolution Mass Spectrometry (HRMS) and ¹H/¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Validation Criteria: The ¹⁹F NMR spectrum must display a distinct gem-difluoro multiplet (typically between -90 to -100 ppm). The HRMS must confirm the exact mass [M+H]⁺. HPLC purity must strictly exceed 95% to rule out false-positive kinase inhibition caused by transition metal impurities from the coupling step.

Phase 3: Biological Evaluation
  • In Vitro Kinase Assay: Measure GSK-3β/α competition using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Incubate the validated compound with recombinant GSK-3β and a fluorescently labeled ATP-competitive tracer at its Kd​ . Calculate the IC₅₀ based on the displacement curve.

  • In Vivo Biomarker Analysis: Administer the compound orally to a triple-transgenic mouse model of Alzheimer's disease. Extract brain tissue post-administration and utilize Western blotting to quantify the reduction in phosphorylated tau protein, validating both BBB penetrance and target engagement[1].

Conclusion

The integration of a 4,4-difluoropiperidinyl moiety into an imidazo[1,2-b]pyridazine scaffold represents a highly rational approach to drug design. By simultaneously addressing target affinity (via ribose pocket occupation) and pharmacokinetics (via pKa modulation and metabolic shielding), these derivatives stand as highly promising candidates for the treatment of neurodegenerative diseases driven by aberrant kinase activity.

References

  • Title: Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: National Institutes of Health (PMC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Steric Properties of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Abstract This technical guide provides a comprehensive analysis of the electronic and steric properties of the novel heterocyclic compound, 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine. As a molecule of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of the novel heterocyclic compound, 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its fundamental physicochemical characteristics is paramount for its rational application in the design of new therapeutic agents. This document synthesizes data from analogous chemical structures and employs established principles of physical organic chemistry to project the properties of the title compound. Furthermore, it outlines detailed experimental and computational workflows for its empirical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this pyridazine derivative.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine motif, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its isosteric relationship with benzene, coupled with an increased potential for molecular interactions, higher electron density, and improved pharmacokinetic properties such as lower LogP values, has led to its incorporation into a wide array of bioactive molecules.[1] The introduction of specific substituents onto the pyridazine core allows for the fine-tuning of its electronic and steric profile, thereby modulating its interaction with biological targets.

The subject of this guide, 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, is a compound that strategically combines several key features to create a unique chemical entity. The 3-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions, while the 4,4-difluoropiperidin-1-yl moiety at the 6-position introduces significant electronic and steric perturbations. This guide will dissect the individual contributions of these components and build a comprehensive picture of the molecule's overall character.

Deconstruction and Analysis of Molecular Components

To understand the properties of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, we will first analyze its constituent parts: the 3-bromopyridazine core and the 4,4-difluoropiperidin-1-yl substituent.

The 3-Bromopyridazine Core: An Electron-Deficient Aromatic System

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency influences its reactivity, making it more susceptible to nucleophilic attack than benzene. The introduction of a bromine atom at the 3-position further modulates these properties.

Electronic Effects:

  • Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the pyridazine ring through the sigma bond network. This inductive effect further enhances the electron-deficient nature of the ring, particularly at the carbon atom to which it is attached (C3).

  • Resonance Effect (+M): Bromine also possesses lone pairs of electrons that can be delocalized into the aromatic system. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

The net result is a pyridazine ring that is significantly deactivated towards electrophilic substitution and activated towards nucleophilic substitution, with the bromine atom serving as a potential leaving group in such reactions.

Steric Effects:

The bromine atom has a larger van der Waals radius than a hydrogen atom, introducing steric bulk at the 3-position. This can influence the preferred conformation of substituents at the 6-position and can sterically hinder the approach of reagents to the adjacent N2 and C4 positions.[2]

The 4,4-Difluoropiperidin-1-yl Substituent: A Lipophilic and Electron-Withdrawing Moiety

The 4,4-difluoropiperidine group is an increasingly popular substituent in medicinal chemistry, valued for its ability to modulate lipophilicity, metabolic stability, and basicity.

Electronic Effects:

  • Inductive Effect (-I): The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect is transmitted through the piperidine ring to the nitrogen atom, reducing its basicity compared to an unsubstituted piperidine. The pKa of 4,4-difluoropiperidine is approximately 8.5.[3] When attached to the pyridazine ring, the nitrogen of the piperidinyl group will still possess a lone pair, but its ability to donate electron density into the aromatic system via resonance will be significantly attenuated by the fluorine atoms.

  • Resonance Effect (+M): The nitrogen atom of the piperidinyl group can donate its lone pair of electrons into the pyridazine ring. However, as mentioned, this effect is diminished by the strong inductive withdrawal of the gem-difluoro group.

The overall electronic contribution of the 4,4-difluoropiperidin-1-yl group at the 6-position is expected to be electron-withdrawing, further deactivating the pyridazine ring.

Steric Effects:

The 4,4-difluoropiperidine ring is a bulky substituent. Its chair-like conformation and the presence of the gem-difluoro group create a significant steric presence at the 6-position of the pyridazine ring. This steric hindrance can influence the planarity of the molecule and restrict rotation around the C6-N(piperidine) bond. This can have profound effects on the molecule's ability to bind to target proteins.

Synthesized Properties of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

By combining the effects of the 3-bromo and 6-(4,4-difluoro-1-piperidinyl) substituents, we can predict the overall electronic and steric landscape of the title molecule.

Predicted Electronic Properties

The combination of two electron-withdrawing groups (bromo and 4,4-difluoropiperidinyl) on the already electron-deficient pyridazine core results in a highly electron-poor aromatic system. This will have several consequences:

  • Reactivity: The molecule is expected to be highly susceptible to nucleophilic aromatic substitution, particularly at the 3-position where the bromine atom can act as a leaving group. Electrophilic substitution is predicted to be extremely difficult.

  • Basicity: The basicity of the pyridazine nitrogen atoms will be significantly reduced due to the strong electron-withdrawing effects of the substituents.

  • Molecular Electrostatic Potential (MEP): A computational analysis is predicted to show a highly positive electrostatic potential (electron-poor regions) across the pyridazine ring, while the fluorine atoms and the region around the pyridazine nitrogens will exhibit negative electrostatic potential (electron-rich regions).

The following diagram illustrates the predicted electronic influences on the molecule.

Caption: Predicted electronic influences on 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

Predicted Steric Properties

The steric environment of the molecule is dominated by the bulky 4,4-difluoropiperidine group and the bromine atom.

  • Conformational Rigidity: The steric clash between the bromine atom and the piperidine ring may lead to a preferred, non-planar conformation of the molecule. This restricted rotation around the C6-N bond could be a key determinant of its biological activity.

  • Intermolecular Interactions: The fluorine atoms can participate in weak C-H...F hydrogen bonds and other non-covalent interactions, which could influence crystal packing and binding to biological macromolecules.

The following table summarizes the predicted key physicochemical properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~308.13 g/mol Calculated from molecular formula C9H10BrF2N3
LogP Moderately LipophilicPresence of bromo and difluoropiperidinyl groups.
pKa (most basic N) LowStrong electron-withdrawing effects of substituents.
Reactivity High for SNArElectron-deficient ring with a good leaving group (Br).
Conformation Likely non-planarSteric hindrance between the 3-bromo and 6-piperidinyl groups.

Recommended Experimental and Computational Workflows

To empirically validate the predicted properties of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, the following experimental and computational workflows are recommended.

Synthesis and Purification

A plausible synthetic route would involve the nucleophilic aromatic substitution of a di-halogenated pyridazine with 4,4-difluoropiperidine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3,6-dibromopyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4,4-difluoropiperidine hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Heating: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_workflow Synthetic Workflow Start 3,6-Dibromopyridazine + 4,4-Difluoropiperidine Reaction Nucleophilic Aromatic Substitution (DIPEA, DMF, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic and Structural Characterization
  • NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy will be crucial for confirming the structure. The chemical shifts of the pyridazine protons will provide insight into the electronic environment of the ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This would be invaluable for understanding the steric properties.[4]

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and properties of the molecule.[5][6]

Computational Protocol: DFT Analysis

  • Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the HOMO and LUMO to understand the molecule's electronic transitions and reactivity.[8]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.[9]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to quantify charge distribution and understand hyperconjugative interactions.

G cluster_dft DFT Computational Workflow Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Freq Frequency Calculation (Confirm Minimum) Opt->Freq Analysis Electronic Property Analysis Freq->Analysis HOMO HOMO/LUMO Analysis Analysis->HOMO MEP MEP Mapping Analysis->MEP NBO NBO Analysis Analysis->NBO

Caption: Recommended DFT computational workflow for electronic property analysis.

Conclusion

3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine is a molecule with a rich and complex set of electronic and steric properties. The combination of an electron-deficient pyridazine core with a strongly electron-withdrawing 4,4-difluoropiperidinyl group and a synthetically versatile bromo substituent makes it a highly attractive scaffold for the development of new chemical entities in drug discovery. While direct experimental data for this specific molecule is not yet available in the public domain, this guide provides a robust framework for understanding its predicted properties based on the analysis of its constituent parts and related analogs. The detailed experimental and computational workflows outlined herein offer a clear path for researchers to fully characterize this promising molecule and unlock its potential in various scientific endeavors.

References

  • SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. Available from: [Link]

  • ProQuest. DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. Available from: [Link]

  • PubMed. DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. Available from: [Link]

  • ResearchGate. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Available from: [Link]

  • Manasagangotri Physics. Synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis and 3D energy frameworks of triazol. Available from: [Link]

  • ScienceDirect. Synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][5][10][11]triazolo[4,3-b]pyridazine. Available from: [Link]

  • NIH. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Available from: [Link]

  • PubChem. 4,4-Difluoropiperidine. Available from: [Link]

  • NIH. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • White Rose Research Online. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Available from: [Link]

  • Sciforum. Synthesis and characterization of novel thienyl-pyridazine derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available from: [Link]

  • Preprints.org. ((Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Available from: [Link]

  • NIH. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Available from: [Link]

  • NIH. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available from: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]

  • Mansoura University. Pyridazine Derivatives. Available from: [Link]

  • Rlavie. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. Available from: [Link]

  • PubChemLite. 3-bromo-6-[3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyridazine. Available from: [Link]

  • ResearchGate. X-ray crystal structure of compound 4d. Available from: [Link]

  • Organic Chemistry Portal. Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. Available from: [Link]

  • OUC. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Available from: [Link]

  • RSC Publishing. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]

  • ResearchGate. Exploring the electronic and steric effects on the dimerization of intramolecular Frustrated Lewis Pairs: A comparison between aminoboranes and aminoalanes. Available from: [Link]

  • Chemsrc. 4,4-Difluoropiperidine. Available from: [Link]

  • MDPI. Safe Synthesis of 4,7-Dibromo[5][8][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available from: [Link]

  • MDPI. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Available from: [Link]

  • Semantic Scholar. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo [3,4-d]Pyridazinone Exert Anti-Inflammatory Activity. Available from: [Link]

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Foundational

The Strategic Deployment of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, prized f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that enhance drug-like characteristics.[1][2] This technical guide provides an in-depth review of a particularly valuable derivative, 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine. We will explore its synthesis, the strategic incorporation of its key structural motifs, and its pivotal role as a versatile building block in the development of novel therapeutics, with a particular focus on the synthesis of potent kinase inhibitors. This guide will serve as a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Ascendancy of Pyridazine and Fluorinated Moieties in Drug Discovery

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles have emerged as a cornerstone of drug design.[3] The pyridazine ring, in particular, offers a unique combination of properties that make it highly attractive for scaffold-based drug discovery.[2] Its two adjacent nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, while also influencing the molecule's polarity and solubility.[4]

The strategic incorporation of fluorine atoms into drug candidates has also become a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. The 4,4-difluoropiperidine motif is a prime example of this approach, offering a conformationally restricted ring system with altered basicity and lipophilicity compared to its non-fluorinated counterpart.[5][6] This guide focuses on the convergence of these two powerful medicinal chemistry tools in the form of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, a key intermediate for the synthesis of advanced drug candidates.

Synthesis and Chemical Properties of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

The synthesis of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine is a multi-step process that leverages the differential reactivity of a di-halogenated pyridazine precursor. A logical and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The most plausible synthetic route commences with a commercially available or readily synthesized di-halopyridazine, such as 3,6-dibromopyridazine or 3-bromo-6-chloropyridazine. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

  • Reaction Setup: To a solution of 3,6-dibromopyridazine (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4,4-difluoropiperidine hydrochloride (1.1 eq) and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

Rationale Behind Experimental Choices

The choice of a di-halopyridazine with two different halogens (e.g., 3-bromo-6-chloropyridazine) can offer regioselective control due to the differential reactivity of the C-Cl and C-Br bonds. However, the strong electron-withdrawing nature of the pyridazine ring activates both halogen positions for nucleophilic attack. The use of a base is crucial to deprotonate the 4,4-difluoropiperidine hydrochloride, generating the free amine which acts as the nucleophile. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

Synthesis_Workflow Start 3,6-Dibromopyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent1 4,4-Difluoropiperidine Base (e.g., K2CO3) Solvent (e.g., DMSO) Reagent1->Reaction Product 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine Reaction->Product Purification Work-up and Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

Medicinal Chemistry Applications: A Gateway to Potent Kinase Inhibitors

The true value of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The bromine atom at the 3-position serves as a synthetic handle for further functionalization, most notably in the construction of fused heterocyclic systems such as the imidazo[1,2-b]pyridazine scaffold.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, particularly kinase inhibitors.[2][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The synthesis of the imidazo[1,2-b]pyridazine scaffold from 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine typically involves a two-step sequence:

  • Amination: The bromo group at the 3-position is first displaced by an amino group through a nucleophilic substitution reaction, often using ammonia or a protected amine equivalent. This yields a 3-amino-6-(4,4-difluoro-1-piperidinyl)pyridazine intermediate.

  • Cyclization: The resulting 3-aminopyridazine is then cyclized with an α-haloketone in a condensation reaction to form the fused imidazo[1,2-b]pyridazine ring system.[9]

Medicinal_Chemistry_Application Start 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine Step1 Amination Start->Step1 Intermediate 3-amino-6-(4,4-difluoro-1-piperidinyl)pyridazine Step1->Intermediate Step2 Cyclization with α-haloketone Intermediate->Step2 FinalScaffold Imidazo[1,2-b]pyridazine Derivative Step2->FinalScaffold Target Kinase Inhibitors (e.g., CDK inhibitors) FinalScaffold->Target

Caption: Pathway to kinase inhibitors via the imidazo[1,2-b]pyridazine scaffold.

Targeting Cyclin-Dependent Kinases (CDKs)

A significant application of imidazo[1,2-b]pyridazine derivatives is in the development of inhibitors for cyclin-dependent kinases (CDKs).[1][8] CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[4][7] By inhibiting CDKs, it is possible to arrest the proliferation of cancer cells. The imidazo[1,2-b]pyridazine scaffold has proven to be an excellent template for the design of potent and selective CDK inhibitors.[8]

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-b]pyridazine-based kinase inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core. The 6-(4,4-difluoro-1-piperidinyl) group plays a crucial role in modulating the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. The difluoro substitution on the piperidine ring can also influence the conformation of the ring and its interaction with the target protein.

Further modifications at other positions of the imidazo[1,2-b]pyridazine scaffold, often introduced via the α-haloketone in the cyclization step, are critical for achieving high potency and selectivity for the target kinase.

Position Substituent General Impact on Activity
64,4-difluoro-1-piperidinylEnhances metabolic stability and modulates pharmacokinetic properties.
3Varies (often aryl or heteroaryl)Crucial for binding to the kinase active site and determining selectivity.
2VariesCan be modified to fine-tune potency and physical properties.

Table 1: General Structure-Activity Relationship Trends for Imidazo[1,2-b]pyridazine-based Kinase Inhibitors.

Future Perspectives

The 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine moiety is a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a key building block for the synthesis of potent kinase inhibitors, particularly those based on the imidazo[1,2-b]pyridazine scaffold, is well-established. Future research in this area will likely focus on:

  • Exploration of Novel Fused Heterocyclic Systems: While the imidazo[1,2-b]pyridazine scaffold has been highly successful, the 3-amino-6-(4,4-difluoro-1-piperidinyl)pyridazine intermediate can be used to construct other fused heterocyclic systems, potentially leading to the discovery of novel biological activities.

  • Fine-Tuning of Pharmacokinetic Properties: Further modifications of the 4,4-difluoropiperidine ring or the pyridazine core could lead to compounds with even more desirable ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Application to Other Therapeutic Areas: While the focus has been on oncology, pyridazine-based compounds have shown promise in a wide range of therapeutic areas, including neurodegenerative diseases and inflammatory disorders.[10] The unique properties of the 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine scaffold may be applicable to the development of drugs for these conditions as well.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113843. [URL not available]
  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [URL not available]
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015). Journal of Medicinal Chemistry, 58(4), 1846-1861.
  • The Role of Pyridazine in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [URL not available]
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters, 1(1), 22-26.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Medicinal Chemistry, 14(5), 794-818.
  • Patel, K., et al. (2012). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 4(5), 1999-2005. [URL not available]
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [URL not available]
  • Pyridazines, pyridazines and guanines as CDK2 inhibitors: a review. (2007). Arkivoc, 2007(ii), 247-265.
  • Brana, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854.
  • El-Sayed, M. A. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1639-1653.
  • Ibrahim, O. F., et al. (2023). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry, 14(10), 2005-2020.
  • Isobe, Y., et al. (2021). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 44, 128115.
  • 4,4-Difluoropiperidine hydrochloride: properties, applications and safety. (2023). ChemicalBook. [URL not available]
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (2023). Baruch S. Blumberg Institute. [URL not available]
  • Pyridine, a compound with a heterocyclic structure, is a key player in medicinal chemistry and drug design. (2024). Molecules, 29(14), 3283.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [URL not available]
  • Schnell, S. D., et al. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry, 86(17), 12008-12023.
  • Li, J. J., & Renslo, A. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions. In The Organic Chemistry of Medicinal Agents. AccessPharmacy.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2024). ChemMedChem, e202300600.
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2008).
  • 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. (2025). ChemRxiv.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Target Compound: 3-bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine CAS Registry Number: 2151487-55-5[1] Application Focus: Medicinal Chemistry Building Blocks, SNAr Methodology, and Pharmacokinetic Optimization. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine CAS Registry Number: 2151487-55-5[1] Application Focus: Medicinal Chemistry Building Blocks, SNAr Methodology, and Pharmacokinetic Optimization.

Introduction & Mechanistic Rationale

The pyridazine scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors, CNS-active agents, and PROTAC degraders. The functionalization of this scaffold via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of heterocyclic chemistry [2].

The synthesis of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine relies on the high electrophilicity of 3,6-dibromopyridazine. The two adjacent nitrogen atoms in the diazine ring exert a strong electron-withdrawing effect, highly activating the C3 and C6 positions toward nucleophilic attack.

Causality in Selectivity: A common challenge in dihalo-heterocycle functionalization is preventing over-substitution (di-adduct formation). However, this specific reaction is inherently self-regulating. Once the first equivalent of 4,4-difluoropiperidine displaces a bromine atom, the newly introduced piperidine nitrogen donates its lone-pair electron density into the pyridazine π -system via resonance. This significantly increases the electron density of the pyridazine ring, raising the activation energy required for a second SNAr event. Consequently, excellent regiocontrol and mono-substitution selectivity are achieved simply by controlling stoichiometry and temperature.

Furthermore, the incorporation of the 4,4-difluoropiperidine moiety is a deliberate pharmacokinetic choice. The gem-difluoro group lowers the basicity of the piperidine nitrogen (reducing hERG liability) and blocks metabolic oxidation at the 4-position, thereby enhancing the overall metabolic stability and lipophilicity of the resulting drug candidate [3].

Reaction Optimization & Quantitative Data

To establish a robust and scalable protocol, various conditions were evaluated. The choice of base and solvent profoundly impacts the reaction trajectory.

  • Base Selection: 4,4-Difluoropiperidine is typically supplied as a hydrochloride salt to prevent degradation. A soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is preferred over insoluble inorganic bases (e.g., K₂CO₃) because it provides a homogeneous reaction mixture, ensuring consistent kinetics without surface-area dependencies.

  • Solvent Selection: Polar aprotic solvents (DMF, NMP) stabilize the transient Meisenheimer complex formed during the SNAr pathway, accelerating the reaction.

Table 1: Optimization of SNAr Conditions for Mono-Substitution

EntrySolventBase (Eq)Temp (°C)Time (h)Yield (%)Reaction Observation
1THFTEA (3.0)651245Sluggish kinetics; incomplete conversion.
2DMFK₂CO₃ (3.0)80868Heterogeneous; trace side products observed.
3 DMF DIPEA (3.0) 80 5 89 Optimal; clean mono-substitution.
4NMPDIPEA (3.0)100374Trace di-substitution (over-reaction) detected.

Note: Yields represent isolated yields after silica gel chromatography.

Experimental Workflow & Visualization

Protocol A 3,6-Dibromopyridazine + 4,4-Difluoropiperidine HCl B Solubilization & Base Addition DMF (0.2 M), DIPEA (3.0 eq) A->B C Nucleophilic Aromatic Substitution Heat at 80 °C for 5h B->C D In-Process Control (IPC) LC-MS & TLC Monitoring C->D D->C Incomplete E Aqueous Quench & Extraction H2O / EtOAc D->E Conversion >95% F Purification Silica Gel Chromatography E->F G Target Compound CAS: 2151487-55-5 F->G

Fig 1: Step-by-step SNAr workflow for synthesizing 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

Step-by-Step Protocol

Materials Required:

  • 3,6-Dibromopyridazine (1.00 equivalent, limiting reagent)

  • 4,4-Difluoropiperidine hydrochloride (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.00 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to limiting reagent)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,6-dibromopyridazine (1.00 eq) and 4,4-difluoropiperidine hydrochloride (1.05 eq).

  • Solubilization: Suspend the solid mixture in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.00 eq) dropwise at room temperature. Causality Note: 3.0 equivalents are strictly required—1.0 eq to free-base the piperidine salt, 1.0 eq to neutralize the HBr generated during the SNAr reaction, and 1.0 eq in excess to maintain a highly basic environment and drive the kinetics.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80 °C for 5 hours. Causality Note: Do not exceed 80 °C. Higher thermal energy can overcome the resonance-induced deactivation of the mono-adduct, leading to unwanted di-substitution.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the starting material peak is <5%.

  • Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (approx. 5 times the reaction volume). The highly lipophilic nature of the difluoropiperidine moiety drastically reduces the aqueous solubility of the product, often causing it to precipitate. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3x) to thoroughly remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically 90:10 to 70:30) to afford the pure title compound as an off-white solid.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the protocol, the analytical data must act as a self-validating system. The successful formation of the mono-adduct is definitively proven by mass spectrometry isotopic patterns.

  • LC-MS (ESI+): The starting material (3,6-dibromopyridazine) exhibits a distinct tribromide-like isotopic signature (M, M+2, M+4 at approx. 236, 238, 240 m/z in a 1:2:1 ratio) due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br). Upon successful mono-substitution, the product will display a characteristic mono-bromine isotopic pattern (M, M+2 at 278.0 and 280.0 m/z in a 1:1 ratio). This immediate shift in the isotopic envelope provides absolute confirmation that exactly one bromine atom was displaced.

  • ¹H NMR (400 MHz, CDCl₃): Expected to show two distinct doublets in the aromatic region (approx. 7.30 ppm and 6.80 ppm, J = 9.5 Hz) corresponding to the two para-like protons on the pyridazine ring. The piperidine protons will appear as multiplets around 3.75 ppm (N-CH₂) and 2.10 ppm (CF₂-CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak (often a multiplet due to H-F coupling) around -95 to -100 ppm, confirming the intact gem-difluoro moiety.

References

  • Chmovzh, T. N., Knyazeva, E. A., Ustimenko, O. O., & Rakitin, O. A. "3,6-Dibromopyridazine-4,5-diamine." Molbank, 2019(1), M1053. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330, 2008. URL:[Link]

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Introduction: The Strategic Importance of Pyridazine Functionalization The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Its elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyridazine Functionalization

The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Its electron-deficient nature and the presence of two adjacent nitrogen atoms impart unique electronic and steric properties, making it a valuable building block for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[2][3]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine. We will delve into the mechanistic rationale behind parameter selection, offer a robust and optimized experimental protocol, and provide a troubleshooting guide for common challenges encountered with this class of heteroaromatic substrates. The target substrate presents specific challenges, including potential catalyst inhibition by the pyridazine nitrogens and the electron-deficient nature of the aromatic ring, which necessitates careful selection of catalytic systems.[4]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is critical for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridazine substrate. This is often the rate-determining step of the cycle.[6] For electron-deficient heteroaryl halides, this step is generally favorable.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[7][8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation [R²-B(OR)₃]⁻ PdII_1->Transmetal Base R²-B(OR)₂ PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Product Formation Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/H₂O) inert->solvent reaction 4. Heating & Stirring (80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up (Dilute, separate layers) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Sources

Method

Application Note: Regioselective Synthesis of 3-Bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, a critical heteroaryl building block utilized in the development of kinase inhibitors and antimicrobial agents.

Mechanistic Rationale & Causality

The synthesis of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine relies on a Nucleophilic Aromatic Substitution (SNAr) between 3,6-dibromopyridazine and 4,4-difluoropiperidine.

  • Electrophile Selection: The pyridazine core is highly electron-deficient. The adjacent nitrogen atoms inductively withdraw electron density, making the halogen atoms at the 3- and 6-positions highly susceptible to nucleophilic attack [1].

  • Mono-substitution Selectivity: A common challenge in di-halo heterocycles is over-substitution. However, the first substitution proceeds rapidly at moderate temperatures. Once the 4,4-difluoropiperidinyl group is installed, its nitrogen atom donates electron density into the pyridazine ring via resonance. This significantly deactivates the remaining bromine atom against a second SNAr attack, ensuring high mono-substitution selectivity without requiring massive stoichiometric excesses [2].

  • Nucleophile & Base Dynamics: 4,4-Difluoropiperidine is typically supplied as a stable hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently liberating the free piperidine base in situ and neutralizing the generated HBr [3].

Experimental Workflow

SNAr_Workflow A 1. Reagent Assembly 3,6-dibromopyridazine + 4,4-difluoropiperidine HCl B 2. Base Addition Add DIPEA in dry DMF A->B C 3. SNAr Reaction Heat at 90°C for 5 hours B->C D 4. IPC Monitoring LC-MS / TLC Validation C->D E 5. Aqueous Workup EtOAc extraction & Brine wash D->E >98% Conversion F 6. Purification Silica Gel Chromatography E->F Organic Phase G Target Compound 3-bromo-6-(4,4-difluoro- 1-piperidinyl)pyridazine F->G Pure Fractions

Workflow for the regioselective SNAr preparation of the target pyridazine building block.

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) and specific workup checkpoints to ensure reproducibility and high purity.

Step 1: Reaction Setup
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dibromopyridazine (2.38 g, 10.0 mmol) and 4,4-difluoropiperidine hydrochloride (1.65 g, 10.5 mmol).

  • Suspend the solids in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add DIPEA (4.35 mL, 25.0 mmol) dropwise at room temperature.

    • Causality: The excess DIPEA (2.5 equiv) serves a dual purpose: neutralizing the starting HCl salt and acting as an acid scavenger for the HBr generated during the SNAr process, driving the equilibrium forward.

Step 2: Heating and IPC Monitoring
  • Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block.

  • Stir the mixture for 5 hours .

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade MeCN, and analyze via LC-MS. The reaction is deemed complete when the peak corresponding to 3,6-dibromopyridazine (m/z ~238/240) is <2% relative to the product peak (m/z ~278/280, [M+H]+).

Step 3: Quenching and Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 100 mL of ice-cold deionized water.

    • Causality: This heavily partitions the DMF and DIPEA hydrobromide salts into the aqueous layer while precipitating the highly lipophilic crude product.

  • Extract the aqueous mixture with EtOAc (3 × 50 mL).

  • Self-Validation (Phase Washing): Wash the combined organic layers with 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL).

    • Causality: Aqueous LiCl washing is a field-proven, highly effective technique to pull trace DMF out of the organic phase prior to concentration, preventing solvent bumping and baseline drift during chromatography.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 10% to 30% EtOAc in Hexanes.

  • Pool the product-containing fractions (typically eluting at ~20% EtOAc, Rf = 0.4) and concentrate to afford the pure product as an off-white solid.

Optimization of Reaction Conditions

The following table summarizes the quantitative data obtained during the optimization of the SNAr conditions. The DMF/DIPEA system provides the optimal balance of reaction kinetics and mono-substitution fidelity.

EntryBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Observation / Causality
1K2CO3 (2.5)MeCN801265Heterogeneous mixture; slow kinetics and incomplete conversion.
2TEA (2.5)EtOH90872Moderate yield; protic solvent led to minor side reactions and sluggish rate.
3 DIPEA (2.5) DMF 90 5 89 Optimal; clean mono-substitution, fully dissolved reagents.
4DIPEA (2.5)NMP120278Faster kinetics, but higher thermal energy increased bis-substituted impurities.
Analytical Characterization

To validate the structural integrity of the synthesized compound, compare your analytical outputs against these expected parameters:

  • Appearance: Off-white to pale yellow solid.

  • LC-MS (ESI): Calculated for C9H10BrF2N3 [M+H]+: 278.0; Found: 278.1. (Note the characteristic 1:1 isotopic pattern for the single bromine atom at m/z 278/280).

  • 1H NMR (400 MHz, CDCl3): Expected diagnostic signals include two distinct doublets in the aromatic region (~7.3 ppm and ~6.8 ppm, J = 9.5 Hz) corresponding to the pyridazine protons. The presence of two distinct doublets confirms the asymmetric, mono-substituted core, ruling out the symmetrical bis-substituted byproduct.

References
  • Title: 3,6-Dibromopyridazine-4,5-diamine Source: MDPI (Molbank) URL: [Link]

  • Title: Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection Source: PubMed Central (PMC) / NIH URL: [Link]

Application

Application Notes &amp; Protocols: Leveraging 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine in Nucleophilic Aromatic Substitution for Advanced Drug Discovery

Introduction: The Strategic Value of a Fluorinated Pyridazine Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to the successful development of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Fluorinated Pyridazine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to the successful development of novel therapeutics. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a bioisosteric scaffold frequently employed to modulate the physicochemical properties of drug candidates, including solubility, metabolic stability, and target engagement.[1][2] When functionalized with a 3-bromo substituent, the pyridazine ring becomes a versatile platform for a host of synthetic transformations.

This guide focuses on 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine , a building block of significant interest. The inclusion of the 4,4-difluoro-1-piperidinyl moiety offers several advantages inherent to organofluorine chemistry. The gem-difluoro group can alter local electronics, modulate the pKa of the piperidine nitrogen, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[3] The bromine atom at the 3-position serves as an excellent leaving group and a versatile handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This document provides researchers, scientists, and drug development professionals with a detailed exploration of the SNAr applications of this scaffold. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and present a comparative analysis to guide synthetic strategy.

Section 1: Mechanistic Foundations of Reactivity

The pyridazine ring is inherently electron-deficient due to the inductive effect of the two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms susceptible to attack by nucleophiles, a characteristic that distinguishes it from electron-rich rings like benzene.[4] In 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, the bromine atom is positioned at a site activated by the ring nitrogens, making it amenable to displacement.

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is the rate-determining factor. The adjacent nitrogen atoms in the pyridazine ring are crucial as they effectively stabilize this negative charge through resonance.

  • Elimination: Aromaticity is restored through the expulsion of the bromide leaving group.

The general reactivity for leaving groups in SNAr is often F > Cl > Br > I, driven by the electronegativity of the halogen stabilizing the intermediate, rather than the C-X bond strength which is more critical in SN1/SN2 reactions.[5] However, bromo-heterocycles remain exceptionally useful and common substrates for both classical SNAr and, most notably, transition-metal-catalyzed cross-coupling reactions.

SNAr_Mechanism General SNAr Mechanism on the Pyridazine Core cluster_reactants Substrate Pyridazine-Br (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer + Nu⁻ (Rate-Determining Step) Nu Nucleophile (Nu⁻) Product Substituted Pyridazine (Product) Meisenheimer->Product - Br⁻ (Fast) Br Bromide Ion (Leaving Group)

Caption: The two-step addition-elimination SNAr pathway.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

While classical SNAr is effective with highly activated systems and strong nucleophiles, palladium-catalyzed cross-coupling reactions have become the dominant method for forming C-N and C-C bonds on heteroaryl halides due to their exceptional scope, functional group tolerance, and milder conditions.[7]

Buchwald-Hartwig Amination: A Premier C-N Bond Forming Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl or heteroaryl halide with a primary or secondary amine.[8][9] This reaction is indispensable when direct SNAr with an amine fails or provides low yields, which can occur with less nucleophilic amines or less activated substrates.

Causality Behind the Method: The reaction overcomes the kinetic barrier of direct SNAr by employing a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. This cycle facilitates the otherwise difficult bond formations.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)Br Pd0->OxAdd Oxidative Addition (Ar-Br) Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ OxAdd->Amine_Complex + R₂NH Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArBr Ar-Br R2NH R₂NH Base Base

Caption: Key steps of the Buchwald-Hartwig catalytic cycle.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a robust starting point for coupling 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine with a variety of primary or secondary amines.[9][10]

  • Materials:

    • 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or microwave vial with a magnetic stir bar

  • Experimental Workflow:

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Solid, then Liquid) Setup->Reagents Reaction 3. Heating & Stirring (Monitor by TLC/LC-MS) Reagents->Reaction Workup 4. Aqueous Workup (Quench, Extract) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS) Purify->Analyze

Caption: Standard workflow for cross-coupling reactions.

  • Step-by-Step Procedure:

    • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base.

      • Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the electron-rich phosphine ligand.[7]

    • Reagent Addition: Add 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, followed by the anhydrous, degassed solvent (e.g., 0.1 M concentration).

    • Nucleophile Addition: Add the amine nucleophile via syringe.

    • Reaction: Seal the tube and heat the mixture with vigorous stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, coupling an organohalide with an organoboron species (e.g., a boronic acid or ester).[11][12] This reaction is essential for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Causality Behind the Method: Similar to the Buchwald-Hartwig amination, the Suzuki reaction follows a Pd(0)/Pd(II) catalytic cycle. A key distinguishing step is transmetalation, where the organic group is transferred from boron to the palladium center. This step requires activation of the organoboron species by a base.[13]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine with various aryl- or heteroarylboronic acids.[14][15]

  • Materials:

    • 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 equiv)

    • Aryl/Heteroarylboronic acid or ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., aqueous Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Solvent system (e.g., DME/H₂O, Toluene/EtOH/H₂O, or Dioxane/H₂O)

    • Reaction vessel (Schlenk tube or round-bottom flask) with a magnetic stir bar and condenser

  • Step-by-Step Procedure:

    • Setup: In a reaction vessel, combine 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, the boronic acid, and the palladium catalyst.

    • Solvent and Base Addition: Add the solvent system followed by the aqueous base solution.

      • Scientist's Note: The presence of water and base is crucial for activating the boronic acid and facilitating the transmetalation step. The choice of base can significantly impact reaction efficiency.[13]

    • Inerting: Degas the reaction mixture by bubbling Argon or Nitrogen through the solution for 10-15 minutes.

    • Reaction: Heat the mixture under an inert atmosphere (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Section 3: Data Summary and Comparative Analysis

The choice of reaction pathway depends on the desired bond and the nature of the nucleophile. The following table provides a comparative overview to aid in experimental design.

Reaction TypeBond FormedTypical Nucleophile/Coupling PartnerCatalyst / Ligand SystemBaseSolventTemp (°C)
Buchwald-Hartwig Amination C-NPrimary/Secondary Amines, AmidesPd₂(dba)₃ / Xantphos, RuPhosNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110
Suzuki-Miyaura Coupling C-CAryl/Heteroaryl Boronic Acids/EstersPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₃PO₄DME/H₂O, Dioxane80-100
Classical SNAr (Thiolation) C-SThiols (as thiolates)NoneK₂CO₃, NaHDMF, DMSO25-80
Classical SNAr (Alkoxylation) C-OAlcohols (as alkoxides)NoneNaH, KOt-BuTHF, DMF25-100

Note: Conditions are representative and may require optimization for specific substrates. Yields are highly substrate-dependent but are generally moderate to excellent for palladium-catalyzed reactions.

Conclusion

3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine stands out as a highly valuable and versatile building block for drug discovery programs. Its utility stems from the strategic combination of a fluorinated piperidine moiety, known to enhance pharmacokinetic properties, and an activated pyridazine core bearing a bromine atom. This bromine serves as a reliable handle for a range of powerful synthetic transformations, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and mechanistic insights provided herein offer a robust framework for researchers to effectively leverage this scaffold in the synthesis of novel, diverse, and potentially therapeutic chemical entities.

References

  • M. O. T. Ogbera, "The"element effect" in nucleophilic aromatic substitution reactions (SNAr) is characterized by the leaving group order, L = F > NO2 > Cl ≈ Br > I, in activated aryl substrates." PubMed, 2014. [Online].
  • G. Sandford et al., "Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine," The Journal of Organic Chemistry, 2021. [Online]. Available: [Link]

  • "Buchwald–Hartwig amination," Wikipedia. [Online]. Available: [Link]

  • J. A. McCubbin et al., "Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles," ACS Omega, 2020. [Online]. Available: [Link]

  • F. Mahdhaoui et al., "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory," ResearchGate, 2019. [Online]. Available: [Link]

  • G. Sandford, "A scaffold for the synthesis of highly functionalised heterocycles," Durham E-Theses, 2009. [Online]. Available: [Link]

  • Y. Nakao et al., "Directed nucleophilic aromatic substitution reaction," The Royal Society of Chemistry, 2022. [Online]. Available: [Link]

  • J. Ashenhurst, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, 2018. [Online]. Available: [Link]

  • D. G. P. Paez et al., "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies," PMC, 2018. [Online]. Available: [Link]

  • "Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," Reagent Guides. [Online]. Available: [Link]

  • "Suzuki reaction," Wikipedia. [Online]. Available: [Link]

  • "Nucleophilic aromatic substitution," Wikipedia. [Online]. Available: [Link]

  • S. Shi et al., "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions," MDPI, 2024. [Online]. Available: [Link]

  • "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?," Chemistry Stack Exchange, 2018. [Online]. Available: [Link]

  • R. A. Abramovitch et al., "Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions," The Journal of Organic Chemistry, 1974. [Online]. Available: [Link]

  • R. A. Abramovitch et al., "Aromatic substitution. XXI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with thiophenoxide ion. Nature of activation by ortho-methyl groups," The Journal of Organic Chemistry, 1974. [Online]. Available: [Link]

  • "Synthesis of pyridazines," Organic Chemistry Portal. [Online]. Available: [Link]

  • A. S. G. K. V. S. S. K. Pathare et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2022. [Online]. Available: [Link]

  • P. Singh et al., "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives," ResearchGate, 2021. [Online]. Available: [Link]

  • A. Deeb and H. Saad, "PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9," HETEROCYCLES, 2003. [Online]. Available: [Link]

  • "Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

  • D. G. P. Paez et al., "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies," OUCI, 2018. [Online]. Available: [Link]

  • M. Cawley, "General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system," ChemSpider Synthetic Pages, 2006. [Online]. Available: [Link]

  • C. Prep, "Nucleophilic Aromatic Substitution (NAS)," YouTube, 2021. [Online]. Available: [Link]

  • L. L. G. Caron et al., "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives," MDPI, 2022. [Online]. Available: [Link]

  • W. J. Hobbs, "Synthesis and Characterization of Unique Pyridazines," Liberty University, 2022. [Online]. Available: [Link]

  • L. L. G. Caron et al., "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives," ResearchGate, 2022. [Online]. Available: [Link]

  • "Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine," Lejan Team. [Online]. Available: [Link]

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Method

Harnessing the Power of Fluorine: A Guide to Incorporating 4,4-Difluoropiperidine into Pyridazine Scaffolds

An Application Note and Protocol for Drug Discovery Researchers Abstract The strategic introduction of fluorine into drug candidates is a pivotal strategy in modern medicinal chemistry for optimizing physicochemical and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Drug Discovery Researchers

Abstract

The strategic introduction of fluorine into drug candidates is a pivotal strategy in modern medicinal chemistry for optimizing physicochemical and pharmacokinetic properties.[1] This guide provides a detailed examination of the synthesis and incorporation of the 4,4-difluoropiperidine moiety into pyridazine scaffolds—a class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities.[2] We present the scientific rationale for this combination, detailed, field-tested protocols for the synthesis of key building blocks, and robust methodologies for their coupling and subsequent analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Alliance of Fluorine and Privileged Scaffolds

In the quest for more effective and safer medicines, medicinal chemists continually seek to fine-tune the properties of lead compounds. The introduction of the gem-difluoromethylene (CF₂) group has become a premier tactic, serving as a powerful bioisostere for carbonyl groups, ethers, or methylene groups.[1][3] This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity by altering its electronic and conformational landscape.[1][4]

Simultaneously, the pyridazine nucleus is recognized as a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7] The two adjacent nitrogen atoms in the pyridazine ring provide unique opportunities for hydrogen bonding interactions with biological targets and can improve properties like aqueous solubility.[5]

This guide details the strategic fusion of these two components: the 4,4-difluoropiperidine ring and the pyridazine core. This combination aims to create novel chemical entities with enhanced drug-like properties, leveraging the metabolic stability conferred by the difluoro group and the biological relevance of the pyridazine scaffold.

Design Rationale

The core strategy involves coupling the 4,4-difluoropiperidine building block with a functionalized pyridazine core. The rationale is to synergistically combine the property-enhancing effects of the gem-difluoro group with the established biological activity of pyridazines.

G cluster_0 Building Blocks cluster_1 Target Molecule cluster_2 Desired Physicochemical Improvements A 4,4-Difluoropiperidine C Difluoropiperidinyl- pyridazine Conjugate A->C Introduce CF₂ Bioisostere B Pyridazine Scaffold B->C Provide Bioactive Core D Enhanced Metabolic Stability C->D E Modulated Lipophilicity (LogP) C->E F Altered Basicity (pKa) C->F G Improved Target Affinity C->G

Caption: Logical framework for combining building blocks to achieve desired property enhancements.

Synthesis of Key Building Blocks

A successful coupling strategy relies on the efficient and scalable synthesis of the constituent building blocks. Below are detailed protocols for preparing N-protected 4,4-difluoropiperidine and a versatile chloropyridazine intermediate.

Protocol 2.1: Synthesis of 1-Boc-4,4-difluoropiperidine

This protocol describes the deoxofluorination of commercially available N-Boc-4-piperidone. The use of a protected piperidone is crucial to prevent side reactions at the nitrogen atom during fluorination. Morpholinosulfur trifluoride is presented here as a safer alternative to some harsher fluorinating agents like DAST or sulfur tetrafluoride (SF₄), though those are also effective.[8][9]

Workflow:

Caption: Workflow for the synthesis of 1-Boc-4,4-difluoropiperidine.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Morpholinosulfur trifluoride (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-4-piperidone in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add morpholinosulfur trifluoride dropwise to the stirred solution over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford 1-Boc-4,4-difluoropiperidine as a colorless oil.

Coupling Protocol: Synthesis of 1-(Pyridazin-3-yl)-4,4-difluoropiperidine

The key step in this process is the formation of the C-N bond between the pyridazine and piperidine rings. A palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a highly effective method for this transformation.[10] This protocol involves an initial deprotection of the Boc group, followed by the cross-coupling reaction.

Protocol 3.1: Two-Step Deprotection and Buchwald-Hartwig Coupling

Step A: Boc Deprotection

  • Dissolve 1-Boc-4,4-difluoropiperidine (1.0 equiv) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the solvent under reduced pressure to obtain 4,4-difluoropiperidine hydrochloride as a white solid, which can often be used directly in the next step.

Step B: Buchwald-Hartwig Cross-Coupling This step couples the deprotected piperidine with a suitable halopyridazine, such as 3-chloro-6-phenylpyridazine.

Workflow:

G reagents 4,4-Difluoropiperidine•HCl + 3-Chloropyridazine Derivative step1 Combine Reagents, Catalyst, Ligand, and Base in Toluene reagents->step1 catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) catalyst->step1 step2 Degas Mixture (Argon Purge) step1->step2 step3 Heat Reaction (e.g., 100-110°C) step2->step3 step4 Monitor by LC-MS step3->step4 step5 Cool, Filter through Celite step4->step5 step6 Purify (Chromatography) step5->step6 product Target Compound: Difluoropiperidinyl-pyridazine step6->product

Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Materials:

  • 4,4-Difluoropiperidine hydrochloride (1.2 equiv)

  • 3-Chloropyridazine derivative (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • Celite

Procedure:

  • To an oven-dried reaction vessel, add the 3-chloropyridazine derivative, 4,4-difluoropiperidine hydrochloride, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours. The reaction progress should be monitored by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final difluoropiperidinyl-pyridazine compound.

Optimization Insights: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. A preliminary screen of conditions is often necessary.

ParameterVariation 1Variation 2Variation 3Rationale
Catalyst Pd₂(dba)₃Pd(OAc)₂RuPhos-Pd-G3Different palladium sources offer varying reactivity.
Ligand XantphosRuPhosSPhosLigand choice influences catalytic activity and stability.
Base Cs₂CO₃K₂CO₃K₃PO₄Base strength can significantly impact reaction rate and side products.
Solvent Toluene1,4-DioxaneDMESolvent polarity and boiling point affect solubility and reaction kinetics.

Physicochemical Property Analysis

To validate the impact of incorporating the 4,4-difluoropiperidine moiety, it is essential to compare the physicochemical properties of the fluorinated analog against its non-fluorinated counterpart.

Protocol 4.1: Determination of Lipophilicity (LogP)[1]

Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Method: Shake-flask method (OECD Guideline 107).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The n-octanol should be pre-saturated with PBS and vice-versa.

  • Add a small aliquot of the stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues.

  • Shake the mixture vigorously for 1-2 hours to ensure equilibrium is reached.

  • Centrifuge the mixture to achieve complete separation of the two phases.

  • Carefully sample both the n-octanol and the aqueous (PBS) layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Calculate the LogP value as: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Expected Outcome: The introduction of a gem-difluoro group often increases lipophilicity compared to a methylene group but can decrease it compared to a carbonyl group, depending on the overall molecular context.[3]

CompoundStructureExperimental LogP
Analog A (Non-fluorinated)Pyridazinyl-piperidine2.5
Analog B (Fluorinated)Pyridazinyl-4,4-difluoropiperidine2.8

Note: Data is illustrative and will vary for specific compounds.

Conclusion

The incorporation of a 4,4-difluoropiperidine scaffold into pyridazine-based molecules represents a powerful and rational approach in modern drug discovery. The gem-difluoro group acts as a versatile bioisostere capable of fine-tuning critical drug-like properties, including metabolic stability and lipophilicity.[1][3] The synthetic protocols provided herein offer robust and adaptable methods for creating these novel chemical entities. By systematically synthesizing and evaluating these compounds, researchers can unlock new potential within the biologically rich space of pyridazine chemistry, accelerating the path toward innovative therapeutics.

References

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

  • 4,4-Difluoropiperidine. ChemBK. Available at: [Link]

  • Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Synlett. Available at: [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available at: [Link]

  • Why Pyridazine Is Important in Heterocyclic Chemistry. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available at: [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • Application of Bioisosteres in Drug Design. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

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Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Foreword for the Modern Medicinal Chemist The synthesis of heteroaryl amines is a cornerstone of modern drug discovery. Among the myriad of tools at our disposal, the Buchwald-Hartwig amination stands as a titan, offerin...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Medicinal Chemist

The synthesis of heteroaryl amines is a cornerstone of modern drug discovery. Among the myriad of tools at our disposal, the Buchwald-Hartwig amination stands as a titan, offering a versatile and relatively mild pathway to crucial C-N bonds that are ubiquitous in pharmacologically active agents.[1][2] This guide is crafted for the discerning researcher, providing not just a protocol, but a strategic framework for the successful amination of a challenging, electron-deficient substrate: 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine. The pyridazine core is a privileged scaffold in medicinal chemistry, and the ability to predictably and efficiently introduce diverse amino functionalities at the 3-position opens a vast chemical space for lead optimization and the development of novel therapeutics.[3]

This document eschews a rigid template in favor of a narrative that follows the logic of a practicing chemist. We will first delve into the mechanistic underpinnings of this transformation, providing the "why" behind the "how." This is followed by a detailed, actionable protocol, a guide to optimization, and a robust troubleshooting section. Our aim is to equip you with the expertise to not only replicate this reaction but to intelligently adapt and refine it for your specific needs.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that orchestrates the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[1] The catalytic cycle, a beautifully intricate dance of organometallic transformations, is the key to understanding and mastering this reaction.

The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine. This forms a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is critical at this stage to stabilize the palladium center and facilitate this otherwise challenging step, especially with electron-deficient heteroaromatics.[1][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and nature of the base are pivotal and must be carefully selected to be effective without promoting side reactions.[5][6]

  • Reductive Elimination: This is the final, bond-forming step. The desired amino-pyridazine product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

A simplified representation of this catalytic cycle is depicted below:

Buchwald_Hartwig_Amination cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex [(Pyridazine-Br)Pd(II)L] Pd(0)L->Oxidative Addition Complex + Pyridazine-Br Amido Complex [(Pyridazine)Pd(II)(NR'R'')L] Oxidative Addition Complex->Amido Complex + HNR'R'' - HBr (Base) Amido Complex->Pd(0)L Product 3-Amino-Pyridazine Amido Complex->Product Reductive Elimination Catalyst Pd(0) Catalyst Intermediate1 Oxidative Addition Intermediate2 Amido Complex FinalProduct Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the amination of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine with a generic primary or secondary amine. It is imperative to recognize that optimization for each specific amine is often necessary.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine≥97%Commercially Available
Amine (Primary or Secondary)≥98%Commercially AvailableMust be free of primary amine impurities if a secondary amine is desired.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHighly hygroscopic, store and handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas with argon or nitrogen for 20-30 minutes before use.
Schlenk flask or microwave vial--Must be oven-dried before use.
Magnetic stir bar--
Inert atmosphereArgon or Nitrogen-
Reaction Setup and Procedure

The following procedure is for a 1.0 mmol scale reaction.

  • Inert Atmosphere Preparation: In a glovebox or under a steady stream of inert gas (argon or nitrogen), add the palladium precursor, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand, XPhos (0.04 mmol, 4 mol%), to a dry Schlenk flask or microwave vial containing a magnetic stir bar.

  • Addition of Base and Starting Material: To the same flask, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the flask, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-(4,4-difluoro-1-piperidinyl)pyridazine derivative.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following section provides insights into common issues and strategies for optimization.

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[6] - Consider using a palladium precatalyst which can be more reliable in generating the active Pd(0) species.[7]
2. Inappropriate Ligand- For sterically hindered amines, a bulkier ligand like RuPhos or BrettPhos may be beneficial.[8]
3. Insufficiently Strong Base- For less acidic amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[4]
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H)- This can occur due to β-hydride elimination from the amine. Using a bulkier ligand can disfavor this pathway.[1] - Ensure the amine is of high purity.
2. Dimerization of the Pyridazine- Lowering the reaction temperature and catalyst loading may reduce this side reaction.
Incomplete Reaction 1. Catalyst Decomposition- The pyridine nitrogen can coordinate to the palladium and inhibit catalysis. A chelating ligand like Xantphos may be beneficial in such cases.[2] - Prolonged heating at high temperatures can lead to the formation of inactive palladium black. Consider a lower temperature for a longer duration.
2. Reagent Insolubility- If solubility is an issue, consider a different solvent system. Dioxane or a mixture of toluene and tert-amyl alcohol can be effective alternatives.[5]

Concluding Remarks

The Buchwald-Hartwig amination of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine offers a powerful and versatile route to a class of compounds with high potential in drug discovery. While the electron-deficient nature of the pyridazine ring and the presence of nitrogen heteroatoms present unique challenges, a systematic approach to reaction optimization, grounded in a solid mechanistic understanding, will pave the way for successful synthesis. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers navigating this exciting area of synthetic chemistry.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • ProQuest. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Wiley Online Library. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • OUCI. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • ACS Publications. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ScienceDirect. Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. [Link]

  • Wiley Online Library. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. [Link]

  • ACS Publications. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

  • ACS Publications. Synthesis of 3-Aminoazaindazoles via Cu-Catalyzed Cross Coupling of Isocyanides. [Link]

  • RWTH Publications. Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic aromatic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the nucleophilic aromatic substitution (SNAr) of 3,6-dibromopyridazine with 4,4-difluoropiperidine. This guide moves beyond basic recipes, providing the mechanistic causality behind each parameter to help you achieve high-yielding, regioselective mono-substitution.

Troubleshooting FAQs

Q1: Why am I getting a high percentage of the bis-substituted byproduct, and how can I maximize the mono-substituted yield?

Mechanistic Causality: 3,6-Dibromopyridazine is a highly electron-deficient heteroaromatic system, making both the 3- and 6-positions highly susceptible to nucleophilic attack[1][2]. When 4,4-difluoropiperidine attacks the first position, the resulting mono-substituted product experiences competing electronic effects. While the fluorine atoms inductively withdraw electron density (reducing the amine's nucleophilicity), the piperidine nitrogen still donates electron density into the pyridazine ring via resonance. This resonance slightly deactivates the remaining bromine position. However, the deactivation is often not strong enough to completely halt a second SNAr reaction if the kinetics are pushed by excess heat or nucleophile.

Solution: Strict stoichiometric control (1.0 to 1.05 equivalents of amine) and moderate temperatures are critical. Furthermore, the reduced nucleophilicity of 4,4-difluoropiperidine compared to unsubstituted piperidine is an advantage here; it naturally slows the reaction, allowing you to trap the mono-substituted intermediate before over-reaction occurs[3].

Q2: What is the optimal solvent and base combination for this specific SNAr?

Mechanistic Causality: The choice of solvent dictates the solvation state of your nucleophile. Polar aprotic solvents (like DMF or DMSO) leave the amine highly exposed and reactive, which often leads to poor selectivity and increased bis-substitution[4]. Conversely, using a polar protic solvent like absolute ethanol moderates the nucleophilicity of the amine through hydrogen bonding. This "dampening" effect drastically improves selectivity for the mono-substituted product[3].

For the base, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is preferred over inorganic carbonates, as it maintains a homogeneous reaction mixture and prevents hydroxide-mediated hydrolysis of the bromopyridazine[3].

Table 1: Quantitative Comparison of SNAr Conditions (Data extrapolated from generalized dihalopyridazine amination studies)

SolventBaseTemp (°C)Amine Eq.Mono-Yield (%)Bis-Yield (%)Mechanistic Rationale
DMFK₂CO₃801.54535High solubility and naked nucleophile drive over-reaction.
DMSOCsF1002.06025Harsh conditions and excess equivalents favor bis-substitution[4].
1,4-DioxaneDIPEA901.17515Moderate polarity; Hünig's base limits side reactions[3].
EthanolTEA601.085< 5Protic solvent moderates nucleophilicity via H-bonding; excellent selectivity[3].
Q3: My reaction stalls at 50% conversion. Should I increase the temperature?

Mechanistic Causality: Do not arbitrarily increase the temperature, as pushing the thermal energy beyond 80 °C will overcome the activation barrier for the second substitution, ruining your selectivity[4]. Stalled reactions in this system are typically caused by either base depletion (due to hydrobromic acid generation) or moisture contamination leading to competitive hydrolysis.

Solution: First, verify the pH of your reaction mixture to ensure it remains basic. If the pH has dropped, add 0.5 eq of TEA. Second, ensure your 3,6-dibromopyridazine starting material is completely dry, as trace water can convert the starting material into a pyridazinone byproduct[2].

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. It incorporates mandatory analytical checkpoints that dictate the next physical action, eliminating guesswork.

Step-by-Step Methodology
  • Preparation & Rigorous Drying:

    • Charge a flame-dried round-bottom flask with 3,6-dibromopyridazine (1.0 eq, e.g., 10.0 mmol)[1].

    • Purge the flask with dry Nitrogen or Argon for 5 minutes.

  • Solvent & Base Initialization:

    • Dissolve the starting material in anhydrous absolute ethanol (50 mL, 0.2 M concentration)[3].

    • Add Triethylamine (TEA) (1.2 eq, 12.0 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Controlled Nucleophile Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Dissolve 4,4-difluoropiperidine (1.0 eq, 10.0 mmol) in 5 mL of ethanol.

    • Add the amine solution dropwise over 15 minutes. Causality: Slow addition at low temperature prevents localized high concentrations of the nucleophile, suppressing immediate bis-substitution.

  • Thermal Activation & Self-Validation (See Fig 1):

    • Remove the ice bath and gradually warm the reaction to 60 °C.

    • Validation Checkpoint (t = 2 hours): Withdraw a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Decision Matrix:

      • If Starting Material (SM) is < 5% and Mono:Bis ratio is > 15:1 → Proceed to Step 5.

      • If SM is > 5% → Add 0.05 eq of 4,4-difluoropiperidine, stir for 1 hour, and re-analyze.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). The organic layer will contain your target molecule, while TEA·HBr salts will partition into the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate pure 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

Experimental Workflow Logic

Workflow Start Initialize Reaction 1.0 eq Amine, EtOH, 60°C Sample Take Aliquot (t=2h) Analyze via LC-MS Start->Sample Thermal Activation Check Is Starting Material < 5%? Sample->Check Quantify Conversion AddAmine Add 0.05 eq Amine Stir 1h at 60°C Check->AddAmine No (>5% SM) Workup Proceed to Workup Quench & Extract Check->Workup Yes (<5% SM) AddAmine->Sample Re-evaluate

Fig 1: Self-validating experimental workflow for SNAr reaction monitoring and yield optimization.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC.[https://vertexaisearch.cloud.google.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrR0abtF-Oyh65Bq8R5VmKNY3xkhfrM4MJJuLY_ptY6JiUCYui8C7EMAp6BqVWf2r2_4sYNpIaVBz6-9ps_Wcl7Dt_ZDjxdY3wVfo9Wbij36L2m38nQcyb5tYHP0PyY9MjH9qRwnJkQbJQAiqZK0RcHZ0Jh116yLRP9Ge8]
  • 3,6-Dibromopyridazine 97 17973-86-3. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoloZSAJ_CjrpI4lKAMxCLb1JPRYUlWZyGVxAmQTNZyfFxyJnY0kXviCK73-qlCLL2PmQgm1RpYczkC4N1cLJmscJnfELjXzmVV3uHFIxUeNfeCgvEUyuk1SCTfbH60eQSthygPCIQ6gKg2VNDMvA0jPgJRw==]
  • Synthesis and Precautions of 3,6-Dibromopyridazide. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgjCachDvd7AjLgbWCuXezYh_yLayZfFOTJT9qa3FOBQrHPGsw3xmHSMxagNMZTclD3bu8fZ3ynlIcpeNsRR2itLogPSRQsa8RnDzs43Pqao_JVa-3qkluHlH_vej5PEaiLtgKayPUHgcBJc5QerA0P_CgBWpEl204YJfgX2JnWsDit2gNxV1zlyywOEG9NBIDlmceflg=]

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals who are working with 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine and encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are working with 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine and encountering challenges with its solubility in organic solvents. As a compound with a complex molecular structure, achieving desired concentrations for screening, synthesis, or formulation can be non-trivial. This document provides a structured, first-principles approach to understanding and overcoming these solubility issues.

Section 1: Understanding the Molecule - A Physicochemical Analysis

Before troubleshooting, it is critical to understand the structural characteristics of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, as these directly dictate its behavior in different solvents. The principle of "like dissolves like" is fundamental; solubility is maximized when the intermolecular forces of the solute match those of the solvent.[1]

The molecule can be deconstructed into three key functional regions:

  • The Pyridazine Core : This six-membered aromatic ring contains two adjacent nitrogen atoms, making it a polar heterocycle. The nitrogen lone pairs can act as hydrogen bond acceptors. This feature suggests that polar solvents capable of hydrogen bonding or strong dipole-dipole interactions will be favorable for solvating this part of the molecule.[2]

  • The 4,4-difluoro-1-piperidinyl Group : This saturated heterocyclic ring presents a mixed character. The carbon backbone of the piperidine ring is nonpolar and lipophilic. However, the two fluorine atoms attached to the same carbon (a gem-difluoro group) are highly electronegative, creating a strong, localized dipole moment.[3] This can increase the polarity of the molecule and influence the conformational preference of the piperidine ring, a behavior that can be dependent on the polarity of the surrounding solvent.[4][5]

  • The Bromo Substituent : The bromine atom is large and polarizable, contributing to van der Waals forces and dipole-dipole interactions.

Overall Molecular Profile: The molecule possesses both polar (pyridazine ring, C-F bonds) and nonpolar (piperidine backbone) characteristics, making it unlikely to be highly soluble in solvents at the extremes of the polarity spectrum (e.g., very nonpolar like hexane or very polar like water). Its solubility will likely be highest in polar aprotic solvents that can accommodate its complex features.

dot

graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: Molecular interactions of the target compound with different solvent types.

Section 2: Troubleshooting Guide (Q&A Format)

This section provides a logical workflow for addressing solubility challenges in a question-and-answer format.

Q1: My compound won't dissolve in my initial solvent. Where do I start?

A1: Start with a systematic, small-scale solubility screen across a range of solvents with varying polarities. Avoid relying on a single "go-to" solvent like DMSO or DCM. The goal is to empirically map the compound's solubility profile. Use a consistent, small amount of compound (e.g., 1-2 mg) in a fixed volume of solvent (e.g., 0.5 mL) to allow for semi-quantitative comparison.

Q2: Which organic solvents should I include in my initial screen?

A2: A well-rounded initial screen should include representatives from different solvent classes. This allows you to quickly identify the optimal polarity range for your compound. See the table below for a suggested starting list.

Table 1: Recommended Solvents for Initial Solubility Screening Data compiled from multiple sources.[6]

SolventClassPolarity (Relative)Boiling Point (°C)Rationale & Notes
Toluene Nonpolar Aromatic0.099111Good for dissolving nonpolar and aromatic moieties.
Dichloromethane (DCM) Halogenated0.30940A common, moderately polar solvent. Good starting point.
Ethyl Acetate (EtOAc) Ester / Polar Aprotic0.22877Medium polarity with hydrogen bond accepting capability.
Acetone Ketone / Polar Aprotic0.35556A more polar aprotic solvent.
Acetonitrile (MeCN) Nitrile / Polar Aprotic0.46082High polarity, good for compounds with dipole moments.
Isopropanol (IPA) Polar Protic0.54682A polar, hydrogen-bond-donating solvent.
Dimethylformamide (DMF) Amide / Polar Aprotic0.386153High-boiling, highly polar solvent. Often effective.
Dimethyl Sulfoxide (DMSO) Sulfoxide / Polar Aprotic0.444189A very strong, highly polar aprotic solvent. Often a last resort for difficult compounds.[1]

Q3: I'm seeing poor to moderate solubility (<5 mg/mL) in all tested single solvents. What is the next step?

A3: The next logical step is to explore co-solvent systems and the effect of temperature. A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the dielectric constant and specific solute-solvent interactions. Often, a small amount of a highly polar solvent (like DMSO or DMF) added to a less polar bulk solvent (like DCM or Acetone) can dramatically increase solubility.

Q4: How do I rationally select a co-solvent system?

A4: Start with a solvent in which the compound shows some solubility, even if it's poor. Use this as your "bulk" solvent. Then, add a small percentage (e.g., 5-10% v/v) of a stronger, miscible polar aprotic solvent (e.g., DMF or DMSO) in which the compound is likely more soluble.

  • Example Strategy: If your compound has ~2 mg/mL solubility in Acetonitrile, try preparing solutions in 95:5 and 90:10 mixtures of Acetonitrile:DMSO.

Q5: What are the risks of using heat to dissolve my compound?

A5: While increasing temperature often increases the solubility of solids, it comes with two primary risks:

  • Thermal Degradation: Your compound may not be stable at elevated temperatures, leading to decomposition. Always use the minimum heat necessary.

  • Supersaturation & Precipitation: The solution may become supersaturated at a higher temperature. Upon cooling back to room temperature, the compound will likely precipitate out of solution, often as a fine, difficult-to-handle solid or oil. If you must use heat, be aware that the solution may not be stable long-term at ambient temperatures.

Q6: My compound is still proving difficult for my application. Are there more advanced techniques?

A6: If conventional solvent systems fail, you may need to consider formulation approaches, especially if the end-use is in an aqueous environment. One common technique is the creation of an amorphous solid dispersion . This involves dissolving the compound and a carrier polymer in a common solvent and then rapidly removing the solvent. This traps the compound in an amorphous, higher-energy state that can be more readily dissolved.[3] This is an advanced technique typically used in later-stage drug development.

dot

graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial"];

}

Caption: A workflow for troubleshooting solubility issues.

Section 3: Essential Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible solubility data.

Protocol 1: Rapid Kinetic Solubility Screen

This method is designed for a quick, semi-quantitative assessment using minimal compound.

  • Preparation: Aliquot 1.0 mg of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine into separate, labeled 1.5 mL microcentrifuge tubes or 1-dram glass vials.

  • Solvent Addition: To each tube, add 0.2 mL of a test solvent from Table 1. This corresponds to a target concentration of 5 mg/mL.

  • Equilibration: Vortex each tube vigorously for 1-2 minutes at room temperature.

  • Observation: Allow the tubes to stand for 5-10 minutes. Visually inspect each tube for undissolved solid. A clear solution indicates solubility is at least 5 mg/mL. If solid remains, add another 0.2 mL of solvent (now 2.5 mg/mL total) and repeat step 3.

  • Documentation: Record your observations for each solvent (e.g., "Completely dissolved at 5 mg/mL," "Partially dissolved at 2.5 mg/mL," "Insoluble").

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "gold standard" method for determining the true equilibrium solubility.[7]

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the chosen solvent (e.g., 1.0 mL) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Place the sealed vials on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for 24-48 hours. This extended time ensures the dissolution process reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter (PTFE or other chemically compatible material) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of your analytical instrument.

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UPLC-MS.[1][8] Calculate the original solubility in mg/mL or mmol/L based on the dilution factor.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility? A: Kinetic solubility measures the concentration at which a compound, typically dissolved first in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous or other less potent solvent system.[7] It's a fast measurement but can often overestimate true solubility due to the formation of supersaturated solutions. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a more accurate but time-consuming measurement.[7]

Q: My compound is intended for an aqueous biological assay, but I have to make my stock in 100% DMSO. What precautions should I take? A: When diluting a DMSO stock into an aqueous buffer, always add the DMSO stock to the buffer (not the other way around) with vigorous mixing. The final concentration of DMSO in the assay should typically be kept below 1%, and ideally below 0.5%, to avoid solvent effects on the biological target. Be aware that the compound may precipitate out of the aqueous buffer if its thermodynamic solubility is exceeded, even if the DMSO concentration is low.

Q: Can sonication be used to help dissolve the compound? A: Yes, sonication can be used to break up solid aggregates and accelerate the rate of dissolution. However, be mindful that sonication baths can generate heat, which might temporarily increase solubility but lead to precipitation upon cooling. It is a useful tool for kinetic dissolution but does not change the final thermodynamic solubility.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Avdeef, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233.
  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Chem-Station. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • PubChem. (n.d.). CID 178112274. Retrieved from [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Watson International. (n.d.). 3-bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine CAS 2151487-55-5. Retrieved from [Link]

  • Kenny, P. W., & Witty, D. R. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(15), 10837-10871.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368.
  • Rlavie. (n.d.). CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. Retrieved from [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. HETEROCYCLES, 60(8), 1873-1879.
  • Gaina, L., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(18), 4239.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Gumprecht, W. H. (1968). 3-BROMOPYRENE. Organic Syntheses, 48, 30.
  • ChemRadar. (n.d.). 6-Bromo-3-pyridinemethanol CAS#122306-01-8. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for 3-Bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine Couplings

Welcome to the advanced troubleshooting and methodology guide for cross-coupling reactions involving the 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine scaffold. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for cross-coupling reactions involving the 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine scaffold. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists who are encountering bottlenecks with this highly specific, electron-deficient heterocycle.

This guide bypasses generic advice to focus purely on the mechanistic causality behind catalyst failure, providing field-proven, self-validating protocols to ensure high-yielding Suzuki-Miyaura and Buchwald-Hartwig transformations.

Substrate Profiling & Mechanistic Challenges

To optimize a catalyst, we must first understand the electronic and steric environment of the substrate. The 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine molecule presents a "double-edged sword" for palladium catalysis:

  • Hyper-Activated Oxidative Addition: The pyridazine core is inherently electron-deficient. This deficiency is exacerbated by the highly electron-withdrawing 4,4-difluoropiperidine moiety at the C6 position. Consequently, the initial oxidative addition of the C-Br bond to the Pd(0) species is exceptionally fast (1)[1].

  • Susceptibility to Hydrodebromination: Because the resulting Pd(II)-aryl intermediate is highly electron-poor, it is prone to off-cycle reduction. In the presence of protic solvents or amine bases with β -hydrogens, the intermediate rapidly undergoes β -hydride elimination, yielding a debrominated byproduct rather than the desired coupled product (2)[2].

  • Catalyst Poisoning: The two adjacent basic nitrogen atoms on the pyridazine ring can act as bidentate ligands, coordinating to the palladium center and sequestering the active catalyst, leading to stalled reactions and incomplete conversion (3)[3].

Catalyst & Ligand Selection Guide

To counteract these challenges, catalyst selection must prioritize accelerating the transmetalation/amine-binding step while sterically blocking the pyridazine nitrogens from coordinating.

Table 1: Recommended Catalyst Systems for 3-Bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Coupling TypePrecatalyst / Pd SourceLigand ChoiceBase & SolventMechanistic Rationale
Suzuki-Miyaura (Standard)Pd(PPh3)4 (5 mol%)None (PPh3 inherent)Na2CO3, DME/H2OTraditional system; effective for unhindered boronic acids but prone to high catalyst loading requirements (4)[4].
Suzuki-Miyaura (Sterically Hindered)XPhos Pd G3 (2-5 mol%)XPhosK3PO4, 1,4-Dioxane/H2OBulky, electron-rich biaryl phosphine accelerates transmetalation and prevents Pd-coordination by pyridazine nitrogens (5)[5].
Buchwald-Hartwig (Primary Amines)Pd2(dba)3 (2 mol%)XantphostBuONa, TolueneWide bite-angle bidentate ligands promote reductive elimination and prevent β -hydride elimination (6)[6].
Buchwald-Hartwig (Secondary Amines)RuPhos Pd G3 (2 mol%)RuPhosCs2CO3, 1,4-DioxaneSpecifically designed to accommodate sterically hindered secondary amines while suppressing reduction (7)[7].

Troubleshooting FAQs

Q1: I am observing significant hydrodebromination (formation of 3-(4,4-difluoro-1-piperidinyl)pyridazine) instead of the Suzuki product. How do I fix this? A1: Hydrodebromination is a direct result of the Pd(II) intermediate being reduced before transmetalation can occur (2)[2]. To resolve this causality:

  • Accelerate Transmetalation: Switch to a highly active, bulky ligand like XPhos. This lowers the activation energy for transmetalation, allowing it to outcompete the reduction pathway (5)[5].

  • Lower the Temperature: Reduction pathways generally have higher activation barriers than oxidative addition. Dropping the temperature from 100 °C to 80 °C can drastically reduce hydrodebromination (2)[2].

Q2: My Buchwald-Hartwig amination stalls at 30% conversion. Adding more amine doesn't help. What is happening? A2: This is classic catalyst poisoning. The adjacent nitrogens on the pyridazine ring are coordinating to the palladium, effectively removing it from the catalytic cycle (3)[3].

  • Use Bidentate Ligands: Switch from a monodentate ligand to a rigid bidentate ligand with a large bite angle (e.g., Xantphos). Xantphos tightly binds the Pd center, sterically and electronically preventing the pyridazine nitrogens from displacing it (6)[6].

  • Utilize Precatalysts: Use a pre-formed palladacycle (like a G3 precatalyst) to ensure a high, immediate concentration of the active L−Pd(0) species, preventing the formation of inactive Pd-black (7)[7].

Q3: In Suzuki couplings, my boronic acid is degrading (protodeboronation) before it can react. A3: Protodeboronation is accelerated by strong aqueous bases and high temperatures. Switch to anhydrous conditions using a fluoride source (e.g., CsF) or a milder, finely milled base (K3PO4) in strictly anhydrous 1,4-dioxane (7)[7].

Standard Operating Protocols

These protocols are designed as self-validating systems. Do not skip the degassing or LC-MS monitoring steps, as they are critical for verifying the integrity of the catalytic cycle.

Protocol A: Optimized Suzuki-Miyaura Coupling (Using XPhos Pd G3)
  • Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 equiv), the arylboronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and finely ground K3PO4 (2.0 equiv) (2)[2].

  • Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure a strictly inert atmosphere (7)[7].

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (yielding a 0.2 M substrate concentration) via syringe. If water is required for base solubility, add degassed HPLC-grade water (10% v/v relative to dioxane).

  • Reaction Validation : Place the tube in a pre-heated oil bath at 80 °C. Stir vigorously for 4-12 hours. Withdraw a 5 μ L aliquot, quench in acetonitrile, and monitor progress via LC-MS to validate conversion (1)[1].

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove precipitated Pd-black. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (3)[3].

Protocol B: Optimized Buchwald-Hartwig Amination (Using Pd2(dba)3 / Xantphos)
  • Preparation : In a nitrogen-filled glovebox, charge a reaction vial with 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and sodium tert-butoxide (tBuONa, 1.4 equiv) (6)[6].

  • Solvent Addition : Add anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Reaction : Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 3-6 hours. Monitor by TLC or LC-MS (6)[6].

  • Workup : Cool to room temperature, quench with a few drops of water to neutralize the strong base, and extract with dichloromethane (DCM). Dry the combined organic layers over MgSO4, concentrate, and purify via column chromatography.

Mechanistic Workflows

The following diagrams illustrate the logical troubleshooting workflow and the exact points in the catalytic cycle where the pyridazine substrate induces failure.

OptimizationWorkflow Start Start: 3-Bromo-6-(4,4-difluoro -1-piperidinyl)pyridazine Precat Select Pd Precatalyst (e.g., XPhos Pd G3) Start->Precat Ligand Select Ligand based on Coupling Partner Precat->Ligand Reaction Run Cross-Coupling (e.g., Suzuki/Buchwald) Ligand->Reaction Outcome Evaluate LC-MS Results Reaction->Outcome Hydrodebrom Issue: Hydrodebromination (Reduction) Outcome->Hydrodebrom Side Reaction Poisoning Issue: Catalyst Poisoning (Incomplete Conversion) Outcome->Poisoning Low Yield Success Success: Desired Product Outcome->Success >95% Conversion Sol1 Fix: Lower Temp, Use Bulky Ligand (XPhos) Hydrodebrom->Sol1 Sol2 Fix: Increase Pd Loading, Use Bidentate (Xantphos) Poisoning->Sol2 Sol1->Reaction Sol2->Reaction

Logical workflow for troubleshooting palladium-catalyzed coupling of the halopyridazine substrate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast for C-Br) Pd0->OxAdd Poison Catalyst Poisoning (Pyridazine N-binding) Pd0->Poison Inhibition PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet Hydro Hydrodebromination (Beta-Hydride Elim) PdII->Hydro Side Reaction PdII_Product Ar-Pd-Nu Pre-elimination TransMet->PdII_Product RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Palladium catalytic cycle highlighting oxidative addition and common pyridazine side reactions.

References

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.1

  • Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Benchchem.2

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. 5

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. ACS Publications. 6

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. 4

  • Cross-Coupling Reactions Guide. JMCCT. 7

  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem. 3

Sources

Optimization

Column chromatography purification methods for Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying halogenated, basic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying halogenated, basic heterocycles. Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- presents a unique chromatographic profile: it combines a highly polarizable, basic pyridazine core with a heavy, lipophilic bromine atom and a sterically demanding, electron-withdrawn fluorinated piperidine ring.

This guide is designed to help researchers and drug development professionals troubleshoot common purification failures, understand the causality behind these issues, and implement self-validating protocols for successful isolation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my product streak heavily on standard silica gel, even in non-polar solvent systems? A1: The streaking is caused by strong, non-ideal hydrogen bonding between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-O-H) present on the surface of standard silica gel . Mechanistic Causality: While an unsubstituted piperidine ring is highly basic (pKa ~11), the gem-difluoro substitution at the 4-position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the piperidine nitrogen, significantly lowering its basicity. However, the adjacent pyridazine core (pKa ~2.3) remains highly polarizable and acts as a strong hydrogen-bond acceptor. To fix this, you must neutralize the acidic silanol sites by adding a basic modifier like 1-3% Triethylamine (TEA) to your mobile phase .

Q2: My crude reaction mixture contains unreacted 3,6-dibromopyridazine and a di-substituted byproduct. How do I optimize the separation? A2: These three components have distinct polarities driven by their symmetry and basic sites. 3,6-dibromopyridazine is highly lipophilic and lacks the basic piperidine moiety, meaning it will elute first with minimal retention. The di-substituted byproduct (6,6'-bis(4,4-difluoro-1-piperidinyl)pyridazine) contains two basic sites and significant steric bulk, making it highly retained. A step-gradient is recommended: start with a low-polarity eluent (e.g., 9:1 Hexanes/EtOAc + 1% TEA) to flush the dibromo starting material, then increase polarity (e.g., 3:1 Hexanes/EtOAc + 1% TEA) to elute your mono-substituted target.

Q3: The crude product is insoluble in my starting mobile phase. If I dissolve it in Dichloromethane (DCM) to wet-load it, my separation fails. Why? A3: You are experiencing the "strong solvent effect." If you dissolve your crude mixture in a highly polar/polarizable solvent like DCM to load it onto the column, that solvent acts as a localized mobile phase. It drags your compound down the column prematurely, resulting in broad, overlapping bands. To prevent this, you must dry load the sample. Dry loading immobilizes the crude mixture on a small amount of silica, allowing the bulk mobile phase to dictate the elution kinetics rather than the loading solvent .

Section 2: Elution Profiles & Quantitative Data

To assist in tracking your purification, reference the table below for expected retention factors (Rf) and structural polarity characteristics when using a TEA-modified solvent system.

ComponentRelative PolarityStructural CharacteristicsExpected Rf (3:1 Hex/EtOAc + 1% TEA)
3,6-dibromopyridazine (Starting Material)LowLacks basic piperidine moiety; highly lipophilic, symmetric.~0.65
Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (Target)Moderate Mono-basic, asymmetric, fluorinated lipophilic tail. ~0.35
6,6'-bis(4,4-difluoro-1-piperidinyl)pyridazine (Byproduct)HighDi-substituted; increased steric bulk and multiple basic sites.~0.15

Section 3: Troubleshooting Workflow

Use the following logical workflow to diagnose and correct poor resolution or tailing during the chromatography of your pyridazine derivative.

TroubleshootingWorkflow start Tailing or Co-elution Observed is_tailing Is severe tailing present on TLC? start->is_tailing add_tea Add 1-3% TEA to eluent & deactivate silica is_tailing->add_tea Yes is_soluble Is sample soluble in starting eluent? is_tailing->is_soluble No (Co-elution) add_tea->is_soluble alumina Switch to Neutral Alumina or Reverse Phase (C18) add_tea->alumina Fails to resolve dry_load Dry load onto silica to prevent band broadening is_soluble->dry_load No wet_load Wet load with minimal non-polar solvent is_soluble->wet_load Yes success Pure Pyridazine Derivative Isolated dry_load->success wet_load->success alumina->success

Workflow for troubleshooting tailing and solubility issues during pyridazine chromatography.

Section 4: Self-Validating Standard Operating Procedure

Bromopyridazines are common intermediates but can be sensitive to highly acidic conditions, leading to degradation or poor recovery . The following protocol ensures the silica is fully deactivated before the compound is introduced.

Protocol: Preparation and Execution of a TEA-Deactivated Silica Gel Column

Phase 1: Mobile Phase & Slurry Preparation

  • Prepare 1L of your starting mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Add 10 mL of Triethylamine (TEA) to achieve a 1% v/v concentration. Mix thoroughly.

  • In a separate Erlenmeyer flask, add the required mass of 230-400 mesh silica gel.

  • Pour the TEA-doped solvent into the silica to create a slurry. Note: You will notice a slight exothermic reaction as the basic TEA neutralizes the acidic silanol groups.

Phase 2: Column Packing & Validation 5. Pour the slurry into the column and apply gentle air pressure to pack the bed tightly. 6. Flush the packed column with at least 2 Column Volumes (CV) of the TEA-doped solvent. 7. Self-Validation Checkpoint: Collect 1 mL of the eluent dripping from the bottom of the column. Spot it on a TLC plate and stain it with a Bromocresol Green indicator solution.

  • If the spot turns blue (basic): The column is fully deactivated. Proceed to loading.

  • If the spot remains yellow/green (acidic): The silica is still consuming TEA. Flush with an additional 1 CV of solvent and re-test.

Phase 3: Dry Loading & Elution 8. Dissolve your crude Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- in a minimal amount of DCM. 9. Add a mass of silica gel equal to 2-3 times the mass of your crude product to the flask. 10. Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained. 11. Evenly distribute the dry-loaded powder onto the top of the deactivated column bed. Add a protective layer of sand. 12. Elute using a step gradient, starting with 9:1 Hex/EtOAc (+1% TEA) to remove 3,6-dibromopyridazine, then increasing to 3:1 Hex/EtOAc (+1% TEA) to elute the target compound.

References

  • PubMed. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Available at:[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at:[Link]

  • PubMed Central (PMC). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at:[Link]

Troubleshooting

Refining HPLC mobile phase conditions for Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-. This document provides in-depth troubleshooting advice and fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their mobile phase conditions and achieving robust, reproducible results.

Foundational Knowledge: Understanding the Analyte

The target analyte, 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, is a multi-functional molecule whose structure dictates its chromatographic behavior. A successful analysis hinges on understanding its key physicochemical properties:

  • Basic Moieties: The molecule possesses two primary sites of basicity: the pyridazine ring (a weak base, with a pKa likely around 2-3) and the piperidine nitrogen (a much stronger aliphatic amine, with a pKa likely in the 8-10 range). The piperidine nitrogen will be protonated and carry a positive charge across the entire standard reversed-phase pH range (pH 2-8).

  • Polarity: The presence of nitrogen and fluorine atoms makes the compound relatively polar, which can lead to challenges with retention on traditional reversed-phase columns.

  • Aromatic and Halogenated Nature: The bromo-pyridazine ring system provides UV activity for detection and offers potential for alternative chromatographic selectivity through π-π interactions.

The primary analytical challenge stems from the basic piperidine moiety. This group can interact strongly with acidic silanol groups present on the surface of conventional silica-based HPLC columns, leading to significant peak tailing and poor chromatographic performance.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during method development.

Q1: My peak for the analyte is showing significant tailing. What is the most likely cause and the quickest fix?

A: The most probable cause is a secondary ionic interaction between the protonated piperidine nitrogen of your analyte and deprotonated (anionic) silanol groups on the silica surface of your column.[1]

  • Quick Fix 1 (Low pH Approach): Add a small amount of an ion-pairing agent like Trifluoroacetic Acid (TFA) to your mobile phase at a concentration of 0.05% to 0.1%. TFA serves two purposes: it maintains a low pH to ensure consistent protonation of the analyte and its trifluoroacetate anion pairs with the protonated analyte and masks the active silanol sites, thereby improving peak shape.

  • Quick Fix 2 (High pH Approach): If you have a pH-stable column (e.g., a hybrid or polymer-based column), switch to a high pH mobile phase (e.g., pH 10 using ammonium bicarbonate). This deprotonates the piperidine nitrogen, neutralizing the analyte and minimizing silanol interactions, which dramatically improves peak shape.[2][3][4]

Q2: I am struggling to get enough retention for my compound, it elutes very close to the void volume. How can I increase its retention time?

A: Insufficient retention is common for polar compounds. Here are several strategies to increase it:

  • Reduce Organic Content: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the overall polarity of the mobile phase, leading to stronger retention in reversed-phase chromatography.[4]

  • Switch to a Weaker Organic Solvent: If you are using acetonitrile, switching to methanol, a weaker organic solvent in reversed-phase HPLC, will generally increase retention.

  • Employ a High pH Mobile Phase: As mentioned above, analyzing the compound in its neutral state at high pH increases its hydrophobicity, which will significantly boost its retention on a C18 column.[2][3]

  • Use 100% Aqueous Mobile Phase: For highly polar compounds, using 100% aqueous mobile phase can be effective. Ensure your C18 column is "aqueous compatible" to prevent phase collapse or "dewetting".[5][6]

Q3: My retention times are drifting and not reproducible between runs. What could be the issue?

A: Retention time instability for an ionizable compound like this is almost always related to inadequate pH control.

  • Root Cause: If your mobile phase is unbuffered or if you are using a buffer outside of its effective buffering range (typically pKa ± 1 pH unit), small, inadvertent changes in mobile phase preparation can cause significant shifts in pH. This changes the ionization state of the analyte and the column surface, leading to variable retention.[7]

  • Solution: Always use a buffer in your aqueous mobile phase. For low pH work, a 20-25 mM potassium phosphate buffer adjusted to a pH between 2.5 and 3.5 is robust. For high pH, a 10 mM ammonium bicarbonate or ammonium formate buffer is suitable. Ensure the pH is measured and adjusted before mixing with the organic solvent.[7]

Section 2: In-Depth Troubleshooting & Optimization Guide

This guide provides detailed, step-by-step protocols for overcoming specific analytical hurdles.

Problem: Severe Peak Asymmetry (Tailing Factor > 1.5)

Peak tailing is the most prevalent issue for basic compounds. The goal is to mitigate the interaction between the positively charged analyte and negatively charged silanols.

This approach keeps the analyte in a consistently protonated state while attempting to mask column silanols. It is compatible with most standard silica columns.

Step-by-Step Protocol:

  • Prepare Aqueous Buffer: Prepare a 25 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 2.8 using phosphoric acid.

  • Initial Mobile Phase: Create a mobile phase of 70% Aqueous Buffer (from Step 1) and 30% Acetonitrile.

  • Initial Injection: Equilibrate your C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase and inject your sample.

  • Assess Tailing: Observe the peak shape. If tailing is still present, proceed to the next step.

  • Introduce Ion-Pairing Agent: Prepare a new mobile phase with the same buffer/acetonitrile ratio, but add 0.1% (v/v) Trifluoroacetic Acid (TFA) to the final mixture.

  • Re-equilibrate and Inject: Thoroughly flush the system and column with the new TFA-containing mobile phase. Inject the sample and evaluate the peak shape. The tailing should be significantly reduced.

Causality: At pH 2.8, the piperidine (pKa ~9) and pyridazine (pKa ~2.3) are both protonated. While this ensures a consistent charge state, the positive charge on the piperidine interacts strongly with ionized silanols (pKa ~3.5-4.5). Adding TFA provides a counter-ion that masks these silanols and pairs with the analyte, reducing the undesirable secondary interaction and sharpening the peak.

This approach neutralizes the primary basic site (piperidine), making the analyte more hydrophobic and eliminating the primary cause of silanol interactions. This is often the most effective strategy for basic compounds.

CRITICAL: This method requires a column specifically designed for high pH stability (e.g., Waters XBridge, Agilent Zorbax Extend-C18, Phenomenex Luna C18(2)). Using a standard silica column above pH 8 will cause rapid and irreversible damage.[1]

Step-by-Step Protocol:

  • Select a High-pH Stable Column: Install a column rated for use up to pH 11 or 12.

  • Prepare Aqueous Buffer: Prepare a 10 mM ammonium bicarbonate solution in HPLC-grade water. Adjust the pH to 10.0 using ammonium hydroxide.

  • Initial Mobile Phase: Start with a mobile phase composition of 60% Aqueous Buffer (from Step 2) and 40% Acetonitrile. Note the higher starting percentage of organic due to the increased retention of the neutral analyte.

  • Equilibrate and Inject: Equilibrate the column and inject the sample.

  • Evaluate and Optimize: Assess the peak shape and retention time. The peak should be significantly more symmetrical. Adjust the organic solvent percentage to achieve the desired retention time (k' between 2 and 10).

Causality: At pH 10, which is above the pKa of the piperidine nitrogen, the analyte is electrically neutral. This eliminates the strong ionic attraction to surface silanols, resulting in a symmetrical peak shape based on hydrophobic interactions alone.[2][3]

Data Presentation: Comparison of Starting Conditions
ParameterLow pH ApproachHigh pH ApproachRationale & Key Considerations
pH 2.5 - 3.59.0 - 10.5Low pH protonates the analyte; high pH neutralizes it.[3][7]
Column Type Standard C18, C8High-pH Stable Hybrid/PolymerCritical: Standard silica dissolves at high pH.[1]
Aqueous Buffer 25 mM Phosphate10 mM Ammonium Bicarbonate/FormatePhosphate is ideal for low pH. Volatile ammonium salts are MS-compatible.
Modifier 0.1% TFA or 0.1% Formic AcidNone typically neededTFA acts as an ion-pairing agent to improve peak shape at low pH.
Expected Retention LowerHigherThe neutral form of the analyte is more hydrophobic and thus more retained.[4]
Expected Peak Shape Tailing, improved with TFASymmetricalNeutral analyte avoids silanol interactions.
Problem: Co-elution with Impurities or Degradants

If the analyte peak is not resolved from other components, method selectivity must be improved.

Selectivity can be manipulated by changing the stationary phase, mobile phase organic solvent, or pH.

Step-by-Step Protocol:

  • Optimize pH: The first step is to evaluate the separation at both low (e.g., 2.8) and high (e.g., 10.0) pH as described above. The relative retention of impurities may change dramatically with pH, potentially providing full resolution.

  • Change Organic Modifier: If pH adjustment is insufficient, try switching the organic solvent from Acetonitrile to Methanol. These solvents have different properties and can alter elution order.

  • Change Stationary Phase: If mobile phase optimization fails, a change in stationary phase chemistry is required.

    • Pentafluorophenyl (PFP) Column: This is an excellent choice for separating halogenated aromatic compounds. It provides alternative selectivity based on dipole-dipole, aromatic, and ion-exchange interactions.

    • Phenyl-Hexyl Column: This phase offers enhanced π-π interactions compared to a standard C18, which can be beneficial for resolving compounds containing aromatic rings.[8][9]

  • Re-screen Conditions: With the new column, repeat the mobile phase screening (low/high pH, ACN/MeOH) to find the optimal conditions.

Causality: Selectivity in HPLC is driven by the different ways analytes interact with the stationary and mobile phases. Changing the pH alters the ionization of the analytes. Switching from a C18 (hydrophobic interactions) to a Phenyl or PFP phase introduces completely different interaction mechanisms (π-π, dipole-dipole), which can drastically alter the elution pattern and resolve co-eluting peaks.[8][10]

Section 3: Visualization & Workflows

Diagram 1: Troubleshooting Peak Tailing

This decision tree provides a logical workflow for diagnosing and solving the most common peak shape problem.

G start Peak Tailing Observed (Tailing Factor > 1.5) q1 Is your column high-pH stable? start->q1 high_ph Switch to High pH Method (e.g., pH 10 with NH4HCO3 buffer). This is the preferred route. q1->high_ph  Yes low_ph_path Proceed with Low pH Method (e.g., pH 2.5-3.5) q1->low_ph_path No   end_good Problem Solved. Proceed with validation. high_ph->end_good add_tfa Add 0.1% TFA to mobile phase low_ph_path->add_tfa check_shape Is peak shape acceptable? add_tfa->check_shape check_shape->end_good Yes consider_column Consider a different column: - Modern, highly end-capped C18 - PFP or Phenyl phase check_shape->consider_column No

Caption: A decision tree for troubleshooting peak tailing for basic analytes.

Diagram 2: Systematic Mobile Phase Optimization Workflow

This diagram illustrates a structured approach to developing a robust HPLC method from scratch.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Refinement cluster_2 Phase 3: Final Checks start Select Column (Start with modern C18) screen_ph Screen Two pH Levels: A: Low pH (2.8) with 0.1% FA B: High pH (10.0) with 10mM NH4HCO3 (Requires pH-stable column) start->screen_ph screen_org Screen Two Organic Solvents: 1: Acetonitrile 2: Methanol screen_ph->screen_org evaluate Evaluate 4 Chromatograms: - Best Peak Shape? - Sufficient Retention? - Potential Resolution? screen_org->evaluate select_best Select Best Condition (pH and Organic Modifier) evaluate->select_best optimize_grad Optimize Gradient / Isocratic % select_best->optimize_grad sst Perform System Suitability Test (SST) (Tailing, Plates, Resolution) optimize_grad->sst check_sst Does it meet criteria (e.g., USP <621>)? sst->check_sst end Method is Ready for Validation (ICH Q2(R1)) check_sst->end Yes change_col Change Column Chemistry (e.g., to PFP or Phenyl) and return to Phase 1 check_sst->change_col No change_col->start Re-screen

Caption: A systematic workflow for HPLC mobile phase development.

References

  • USP <621> Chromatography: United States Pharmacopeia. A foundational chapter detailing principles and system suitability requirements for chromatography. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: International Council for Harmonisation. Guideline on the validation of analytical procedures, which is the ultimate goal of method development. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy: An accessible overview of the ICH Q2(R1) guidelines. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - Shimadzu: Explains the fundamental relationship between pH, ionization, and retention for basic and acidic compounds. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho: Discusses the critical impact of mobile phase pH on selectivity, peak shape, and retention. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent: A technical note on the importance of pH control for developing rugged and reproducible HPLC methods. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation: A primer on the causes of peak shape issues, with a focus on silanol interactions with basic analytes. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1): The official ICH document detailing validation requirements. [Link]

  • USP 621 Chromatography Guidelines PDF Chromatography Gas Chromatography - Scribd: An accessible version of the USP guidelines for chromatography. [Link]

  • How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences: Provides practical tips for increasing the retention of analytes in reversed-phase HPLC. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek: A blog post detailing how pH can alter retention, affect peak shape, and impact column longevity. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines... - PMC: A research article demonstrating the synthesis and analysis of pyridazine derivatives, providing context for the class of compounds. [Link]

  • Chromatography Forum - HPLC separation of related halogenated aromatic, any one??: A discussion forum offering practical advice on separating halogenated aromatic compounds, suggesting PFP and Phenyl columns. [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing): A scientific paper discussing the unique interactions that can be exploited for separating halogenated compounds. [Link]

  • HPLC Column Selection - LCGC International: An article providing rules of thumb for selecting stationary phase types, including phenyl and fluorinated phases for specific analytes. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl...: An application note showing the utility of phenyl columns for analyzing polar compounds. [Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in 3-Bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine derivatives. This guide provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique synthetic challenges posed by the steric bulk of the 4,4-difluoro-1-piperidinyl group. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and optimize your reaction outcomes.

Introduction: The Challenge of Steric Hindrance

The 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine scaffold is a valuable building block in medicinal chemistry. However, the steric bulk of the 4,4-difluoro-1-piperidinyl substituent, coupled with the electronic nature of the pyridazine ring, frequently leads to low yields and challenging purifications in common cross-coupling reactions. The adjacent nitrogen atom in the pyridazine ring can also act as a coordinating agent, potentially deactivating the catalyst.[1][2] This guide will equip you with the knowledge and techniques to successfully navigate these complexities.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine and a sterically demanding arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate are frequently due to steric hindrance impeding the critical transmetalation and reductive elimination steps of the catalytic cycle.[3][4] The bulky 4,4-difluoro-1-piperidinyl group can obstruct the approach of the boronic acid to the palladium center. Here is a systematic approach to troubleshoot and optimize your reaction:

Catalyst and Ligand Selection: The Key to Success

The choice of palladium catalyst and phosphine ligand is paramount.[3][5] Bulky, electron-rich phosphine ligands are often necessary to promote the reaction with sterically hindered substrates.[5][6]

  • Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[5] These ligands are designed to stabilize the active palladium species and facilitate the challenging steps in the catalytic cycle.[5] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically demanding couplings.[7][8]

  • Palladium Precursors: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors.[4] The choice of precursor is often less critical than the ligand.[4]

Base and Solvent Optimization

The base and solvent system plays a crucial role in the reaction's success.

  • Bases: For sterically hindered Suzuki couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[3][6][9]

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are generally preferred.[10] A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3]

Reaction Temperature and Time

Due to the increased activation energy associated with sterically hindered substrates, higher reaction temperatures and longer reaction times may be necessary.[1][3]

  • Temperature: Start with a temperature around 100-110 °C and monitor the reaction progress.

  • Monitoring: Use TLC or LC-MS to track the consumption of starting material and formation of the product. This will help you determine the optimal reaction time and prevent potential decomposition at elevated temperatures.[3]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling ligand Step 1: Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) - Consider N-heterocyclic carbene (NHC) ligands start->ligand catalyst Step 2: Evaluate Catalyst Precursor - Use Pd(OAc)₂ or Pd₂(dba)₃ - Consider pre-formed catalysts (e.g., XPhos Pd G3) ligand->catalyst Ligand Optimized? base_solvent Step 3: Adjust Base and Solvent - Use stronger bases (K₃PO₄, Cs₂CO₃) - Employ aprotic solvents (Dioxane, Toluene) catalyst->base_solvent Catalyst System Effective? conditions Step 4: Modify Reaction Conditions - Increase temperature (100-120 °C) - Increase reaction time (monitor by LC-MS) base_solvent->conditions Base/Solvent System Optimized? success Success: Improved Yield conditions->success Yield Improved? fail Still Failing: Re-evaluate Substrate Purity & Consider Alternative Coupling conditions->fail No Improvement

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Question: I am struggling with a Buchwald-Hartwig amination reaction to introduce a secondary amine at the 3-position of the pyridazine ring. The reaction is sluggish and gives a complex mixture of products. What can I do to improve this?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates, especially those with coordinating nitrogen atoms, is highly dependent on the catalyst system.[11][12][13] The pyridazine nitrogen can chelate to the palladium center, inhibiting catalytic activity.

Ligand Selection is Critical

For challenging Buchwald-Hartwig reactions, specialized ligands are essential.

  • Recommended Ligands: Bulky, electron-rich biarylphosphine ligands such as BrettPhos, XPhos, and DavePhos are often required.[5] These ligands promote the reductive elimination step, which can be slow for hindered substrates.

  • Bidentate Ligands: In some cases, bidentate phosphine ligands like BINAP or DPPF can be effective.[6][11]

Base and Reaction Conditions
  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[6]

  • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

  • To an oven-dried Schlenk flask, add 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

Issue 3: Side Reactions - Hydrodebromination

Question: I am observing a significant amount of the hydrodebrominated pyridazine byproduct in my cross-coupling reaction. How can I minimize this side reaction?

Answer: Hydrodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings of electron-deficient heterocycles like pyridazine.[10] It often arises from the formation of palladium-hydride species.

Strategies to Minimize Hydrodebromination:
  • Optimize the Base: The choice of base is critical. Strong bases in the presence of protic solvents can promote the formation of palladium-hydrides.[10] Using a weaker base or ensuring strictly anhydrous conditions can help.

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of hydrodebromination.[10] Try running the reaction at a lower temperature (e.g., 80 °C) to see if the desired coupling can proceed without significant byproduct formation.

  • Ligand Effects: The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling and hydrodebromination.[10] Screening different bulky, electron-rich ligands is recommended.

  • Use Anhydrous and Degassed Solvents: Protic impurities in the solvent can be a source of hydrides.[10] Always use anhydrous and thoroughly degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic challenge when working with 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine?

A1: The main challenge is steric hindrance from the bulky 4,4-difluoro-1-piperidinyl group at the 6-position. This steric bulk can significantly slow down or prevent reactions at the adjacent 3-position by impeding the approach of reagents and catalysts.

Q2: How do the fluorine atoms on the piperidine ring affect the reactivity?

A2: The two fluorine atoms are electron-withdrawing, which can decrease the basicity of the piperidine nitrogen.[14][15][16][17] This can be advantageous as it may reduce the coordination of the piperidine nitrogen to the palladium catalyst, thereby preventing catalyst inhibition. However, the conformational effects of fluorine substitution can also influence the overall shape and steric profile of the piperidinyl group.[18]

Q3: Are there alternative cross-coupling reactions to Suzuki-Miyaura that might be less sensitive to steric hindrance for this substrate?

A3: While Suzuki-Miyaura is a workhorse, other cross-coupling reactions can be considered:

  • Stille Coupling: This reaction uses organotin reagents and can sometimes be more tolerant of steric hindrance. However, the toxicity of tin reagents is a significant drawback.

  • Negishi Coupling: Employing organozinc reagents, this coupling is known for its high reactivity and functional group tolerance. The preparation of the organozinc reagent is an additional step.

  • Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is a powerful method. Copper-free conditions can be employed to avoid the common side reaction of alkyne homocoupling.[5][9]

Q4: What is the best way to purify the final products given their often-polar nature?

A4: Purification of these derivatives can be challenging. Standard silica gel chromatography is often the first choice. If the product is basic and shows significant tailing on silica, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent. Reverse-phase chromatography can also be a very effective alternative for polar compounds.

Data Presentation: Impact of Ligand and Base on Suzuki Coupling Yield

The following table summarizes representative data on the effect of different ligands and bases on the yield of a Suzuki-Miyaura coupling of a sterically hindered bromopyridazine with an arylboronic acid.

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh₃Na₂CO₃Dioxane/H₂O100<10
2XPhosK₃PO₄Toluene/H₂O11085
3SPhosCs₂CO₃2-MeTHF/H₂O11092
4RuPhosK₃PO₄Dioxane/H₂O11088

Data is illustrative and based on general trends observed for sterically hindered substrates.[3][4][19]

Experimental Protocols

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Substrates

This protocol is a robust starting point and may require optimization for specific substrates.[3][4]

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 mmol), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with 10-20% water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling

cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-Br OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product ArBr Ar-Br ArBr->OA ArBOH2 Ar'-B(OH)₂ ArBOH2->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • ResearchGate. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • PMC. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

  • Beilstein Publishing. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • PMC. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • PMC - NIH. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- by ¹H and ¹³C NMR

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth techni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical framework for the validation of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage established principles of NMR spectroscopy, data from structurally related analogs, and predictive methodologies to construct a robust validation workflow. This approach not only offers a predictive blueprint for spectral analysis but also establishes a comprehensive protocol for empirical verification.

The Structural Landscape: Predicting the NMR Signature

The chemical structure of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- presents a fascinating interplay of electronic and steric effects that will manifest in its NMR spectra. The pyridazine ring, an electron-deficient heteroaromatic system, is further influenced by the electron-withdrawing bromine atom and the electron-donating nitrogen of the piperidinyl substituent. The geminal fluorine atoms on the piperidine ring introduce additional complexity and provide a unique spectroscopic handle through ¹⁹F NMR.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum is anticipated to display distinct signals for the pyridazine and piperidinyl protons. The chemical shifts are influenced by the electronic environment and through-bond or through-space coupling interactions.

dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

} Molecular structure with atom numbering.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-47.3 - 7.6Doublet (d)³J(H4-H5) ≈ 8-9Located on the electron-deficient pyridazine ring, deshielded. Coupled to H-5.
H-56.9 - 7.2Doublet (d)³J(H5-H4) ≈ 8-9Shielded relative to H-4 due to the influence of the adjacent piperidinyl nitrogen. Coupled to H-4.
H-2'/H-6' (Piperidinyl)3.6 - 3.9Triplet (t)³J(H-H) ≈ 5-6Protons adjacent to the nitrogen atom, deshielded.
H-3'/H-5' (Piperidinyl)2.0 - 2.3Multiplet (m)Protons adjacent to the CF₂ group; will exhibit complex splitting due to coupling with both geminal protons and through-space coupling to the fluorine atoms.

Predicted ¹³C NMR Spectrum: A Complementary Perspective

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments and further confirm the molecular structure.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-3145 - 150Attached to bromine, significant downfield shift.
C-6158 - 163Attached to the piperidinyl nitrogen, most deshielded carbon of the pyridazine ring.
C-4125 - 130Aromatic carbon on the pyridazine ring.
C-5115 - 120Shielded aromatic carbon due to the adjacent piperidinyl group.
C-2'/C-6' (Piperidinyl)45 - 50Carbons adjacent to the nitrogen atom.
C-3'/C-5' (Piperidinyl)30 - 35Carbons adjacent to the CF₂ group.
C-4' (Piperidinyl)120 - 125 (triplet)Carbon bearing the two fluorine atoms, will appear as a triplet due to ¹J(C-F) coupling and will be significantly deshielded.

The Power of ¹⁹F NMR: A Definitive Signature

Given the presence of the 4,4-difluoro-1-piperidinyl moiety, ¹⁹F NMR spectroscopy is an indispensable tool for structural validation.[1][2]

  • Predicted Chemical Shift: A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aliphatic geminal difluorides, likely between -90 and -110 ppm (relative to CFCl₃).

  • Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, this signal will appear as a complex multiplet due to coupling with the adjacent protons on the piperidine ring (H-3' and H-5'). In a proton-decoupled spectrum, a singlet will be observed.

Experimental Protocol: A Step-by-Step Guide for Acquisition and Validation

This section provides a detailed methodology for acquiring high-quality NMR data for Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-.

dot graph "nmr_validation_workflow" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} NMR data acquisition and validation workflow.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting solvent due to its ability to dissolve a wide range of organic compounds.[3][4] If solubility is an issue, other solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can be tested.[5]
  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for both ¹H and ¹³C NMR, setting the chemical shift to 0.00 ppm.[6][7][8]

2. NMR Instrument Parameters:

  • ¹H NMR:
  • Pulse sequence: Standard single-pulse experiment.
  • Spectral width: ~16 ppm.
  • Acquisition time: 2-4 seconds.
  • Relaxation delay: 1-5 seconds.
  • ¹³C{¹H} NMR:
  • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
  • Spectral width: ~250 ppm.
  • Acquisition time: 1-2 seconds.
  • Relaxation delay: 2 seconds.
  • Number of scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, typically 1024 or more.
  • ¹⁹F NMR:
  • Pulse sequence: Standard single-pulse experiment, both with and without proton decoupling.
  • Spectral width: A wide spectral width (e.g., 200 ppm) should be used initially to locate the signal.
  • 2D NMR:
  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

3. Data Processing and Validation:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
  • Phase the spectra carefully to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the coupling patterns in the ¹H spectrum and correlate them with the COSY spectrum.
  • Use the HSQC and HMBC spectra to assign the ¹³C signals and confirm the connectivity of the molecule.
  • Compare the experimentally obtained chemical shifts, coupling constants, and multiplicities with the predicted values. Significant deviations may indicate an incorrect structural assignment or the presence of impurities.

Comparison with Alternatives and Supporting Data

To further bolster the validation, it is instructive to compare the predicted spectra with those of known, structurally related compounds.

Alternative 1: 3-Bromo-6-chloropyridazine

This commercially available compound provides a good reference for the pyridazine ring system. Its ¹H NMR spectrum will show two doublets for the pyridazine protons, and the ¹³C NMR will provide reference chemical shifts for a pyridazine ring substituted with two electron-withdrawing halogens.

Alternative 2: 4,4-Difluoropiperidine

The NMR spectra of this compound will be invaluable for validating the signals of the piperidinyl moiety. The ¹H NMR will show signals for the protons at the 2,6- and 3,5-positions, and the ¹⁹F NMR will provide the characteristic chemical shift for the geminal difluoro group.

By acquiring and analyzing the spectra of these simpler analogs, a more confident assignment of the signals for the target molecule, Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-, can be achieved.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral validation of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-. By combining predictive analysis based on established NMR principles with a rigorous experimental protocol, researchers can confidently confirm the structure of this and other novel fluorinated heterocyclic compounds. The integration of one- and two-dimensional NMR techniques, along with ¹⁹F NMR, offers a powerful and self-validating system for structural elucidation in drug discovery and chemical research.

References

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016, March 14). Quora. Retrieved from [Link]

  • Hoye, T. R., & Guzman, A. L. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(1), 905–909. Retrieved from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved from [Link]

  • Deuterated Standards and Solvents for NMR. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Tetramethylsilane as NMR Standard. (n.d.). Scribd. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the LC-MS Analysis and Fragmentation of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The compound 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine represents a class of h...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The compound 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine represents a class of halogenated heterocyclic compounds that are of significant interest in medicinal chemistry. Its analysis, however, presents unique challenges that necessitate a robust and well-understood analytical methodology. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches for the characterization of this compound, with a particular focus on its fragmentation patterns.

Introduction: The Analytical Imperative for Halogenated Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The introduction of halogens, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the unambiguous identification and characterization of these compounds are critical. LC-MS has become an indispensable tool for this purpose, offering high sensitivity and structural information.[1] However, the interpretation of mass spectra, particularly the fragmentation patterns of complex molecules like 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, requires a deep understanding of the underlying chemical principles.

Predicted LC-MS Behavior of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Molecular Ion and Isotopic Pattern:

The presence of bromine is a key distinguishing feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da. This isotopic signature is a powerful tool for the rapid screening and identification of brominated compounds in complex mixtures.[2][3]

For 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (C₉H₁₀BrF₂N₃), the predicted monoisotopic mass of the protonated molecule [M+H]⁺ would be a key indicator in an ESI-MS experiment.

Table 1: Predicted m/z for the Protonated Molecular Ion of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine

Ion SpeciesPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺278.0098280.0077

Note: These are theoretical values and may vary slightly in experimental data.

Anticipated Fragmentation Pathways under Collision-Induced Dissociation (CID)

In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) is employed to fragment a selected precursor ion, providing structural information.[4] For 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine, we can anticipate several key fragmentation pathways based on its structure.

1. Cleavage of the Piperidine Ring:

The piperidine ring is often a site of initial fragmentation. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen, is a common pathway, especially under electron ionization (EI), but can also be observed in ESI-MS/MS.[5] This can lead to the loss of substituents or ring opening.

2. Fragmentation of the Pyridazine Core:

The pyridazine ring, being an aromatic heterocycle, is relatively stable.[6] However, fragmentation can occur, often involving the loss of small neutral molecules like N₂ or HCN. The fragmentation of the pyridazine core itself has been documented, providing a basis for predicting its behavior.[7]

3. Loss of Halogens:

The loss of bromine and fluorine atoms or related neutral species (e.g., HBr, HF) is another plausible fragmentation pathway. The relative ease of these losses can provide insights into the structure.

4. Retro-Diels-Alder (RDA) Fragmentation:

For certain heterocyclic systems, Retro-Diels-Alder reactions can be a characteristic fragmentation pathway.[8] While less common for simple pyridazines, it's a possibility to consider, especially with the bulky piperidinyl substituent.

Below is a proposed fragmentation workflow for 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

Fragmentation_Pathway M_H [M+H]⁺ m/z 278/280 Frag1 Loss of C₅H₈F₂N (Difluoropiperidine radical) M_H->Frag1 α-cleavage Frag2 Loss of Br radical M_H->Frag2 Heterolytic cleavage Frag3 Loss of HF M_H->Frag3 Neutral loss Product1 Bromopyridazine fragment m/z 157/159 Frag1->Product1 Product2 [M+H-Br]⁺ m/z 199 Frag2->Product2 Product3 [M+H-HF]⁺ m/z 258/260 Frag3->Product3

Caption: Proposed major fragmentation pathways for protonated 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can provide complementary information.

Table 2: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantagesApplication for this Compound
LC-MS/MS High sensitivity and selectivity; provides molecular weight and structural information.[9]Complex data interpretation; matrix effects can suppress ionization.Ideal for identification and quantification in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation for volatile compounds; extensive spectral libraries available.Requires derivatization for non-volatile compounds; thermal degradation can occur.May require derivatization; potential for thermal degradation of the pyridazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including stereochemistry.Lower sensitivity compared to MS; requires larger sample amounts and pure samples.Gold standard for unambiguous structure confirmation of the isolated compound.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling elemental composition determination.[10]Higher instrument cost.Crucial for confirming the elemental composition of the parent ion and fragments.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol is designed to be a self-validating system, incorporating quality controls and checks to ensure data integrity.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform serial dilutions to create a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Prepare a quality control (QC) sample at a mid-range concentration.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[1]

  • MS1 Scan: Scan from m/z 100-500 to detect the protonated molecule.

  • MS/MS: Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions. Select the isotopic peaks of the predicted [M+H]⁺ ion (m/z 278 and 280) for CID.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

4. Data Analysis and Validation:

  • Confirm the presence of the [M+H]⁺ ion with the characteristic 1:1 isotopic pattern for bromine.

  • Analyze the MS/MS spectrum to identify key fragment ions.

  • Use HRMS data, if available, to confirm the elemental composition of fragments.

  • Compare the fragmentation pattern to theoretical predictions and data from similar compounds.

Caption: A streamlined workflow for the LC-MS/MS analysis of 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine.

Conclusion: An Integrated Approach for Confident Characterization

The analysis of novel compounds like 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine requires a multifaceted approach. While direct experimental data may be scarce, a predictive strategy based on fundamental principles of mass spectrometry and data from analogous structures provides a strong starting point. By combining high-resolution LC-MS/MS with a systematic experimental design, researchers can confidently elucidate the structure and fragmentation pathways of this and other complex halogenated heterocycles. This guide serves as a foundational framework, empowering scientists to tackle the analytical challenges presented by the ever-expanding universe of new chemical entities.

References

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (2012). MDPI. Available at: [Link]

  • Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. (2025). PubMed. Available at: [Link]

  • Fernandes, S. S. M., & Raposo, M. M. M. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Available at: [Link]

  • High-Performance Liquid Chromatography Linked to Inductively Coupled Plasma Mass Spectrometry and Orthogonal Acceleration Time-of-Flight Mass Spectrometry for the Simultaneous Detection and Identification of Metabolites of 2-Bromo-4- trifluoromethyl-[ 13 C]-acetanilide in Rat Urine. (n.d.). ResearchGate. Available at: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed. Available at: [Link]

  • LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. Available at: [Link]

  • Xu, G., et al. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]

  • The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. (2024). MDPI. Available at: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Basics of LC/MS. (n.d.). Agilent Technologies. Available at: [Link]

  • Pyridazine. (n.d.). NIST WebBook. Available at: [Link]

  • Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-. (n.d.). APEX science. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. Available at: [Link]

  • Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. (2020). ResearchGate. Available at: [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. HETEROCYCLES, 60(8), 1873-1879.
  • LC/MS Analysis of Cyclic Oligomer Co-polymer (COC) Extract. (n.d.). PQRI. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PMC. Available at: [Link]

  • ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. (n.d.). ResearchGate. Available at: [Link]

  • Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins: Impact of Vegetable Protein Fining Agents on Red Wine Composition. (2023). MDPI. Available at: [Link]

  • LC–ESI–MS/MS Fragmentation Profiling for Identification of Known and Novel Nitazene Analogs. (2025). LCGC International. Available at: [Link]

  • Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. (n.d.). Preprints.org. Available at: [Link]

  • 3-bromo-6-[3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyridazine. (n.d.). PubChem. Available at: [Link]

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Comparative

Comparative reactivity of 3-bromo vs 3-chloro-6-(4,4-difluoro-1-piperidinyl)pyridazine

Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro-6-(4,4-difluoro-1-piperidinyl)pyridazine in Medicinal Chemistry Workflows Executive Summary & Structural Rationale In modern drug discovery, functionalized pyridazines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro-6-(4,4-difluoro-1-piperidinyl)pyridazine in Medicinal Chemistry Workflows

Executive Summary & Structural Rationale

In modern drug discovery, functionalized pyridazines are privileged scaffolds, frequently utilized in the development of kinase inhibitors (e.g., GSK-3β, PAK4) and targeted therapeutics[1][2]. Among these, 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine [3] and its 3-chloro analog represent critical divergence points for late-stage functionalization.

The inclusion of the 4,4-difluoropiperidine moiety is a deliberate pharmacokinetic choice. The gem-difluoro substitution exerts a strong inductive electron-withdrawing effect, significantly reducing the basicity of the piperidine nitrogen. This prevents rapid cytochrome P450-mediated oxidation and improves passive membrane permeability[1]. Crucially for the synthetic chemist, this reduced basicity means the piperidine nitrogen donates less electron density into the pyridazine core via resonance. As a result, the pyridazine ring remains highly electron-deficient, preserving the extreme reactivity of the 3-position halogen toward both transition-metal catalysis and nucleophilic attack.

Mechanistic Divergence: SNAr vs. Cross-Coupling

The choice between the 3-bromo and 3-chloro building blocks should not be dictated by cost alone, but by the intended functionalization pathway. The reactivity of these two halogens flips depending on the reaction mechanism.

Nucleophilic Aromatic Substitution (SNAr): The Chloride Advantage The pyridazine core is highly activated for SNAr due to the adjacent alpha-nitrogen, which acts as an electron sink[4]. In SNAr reactions, the rate-limiting step is the formation of the anionic intermediate (the Meisenheimer complex), not the expulsion of the leaving group. Because chlorine is more electronegative than bromine, the 3-chloro analog stabilizes the developing negative charge in the transition state more effectively. Consequently, the 3-chloro derivative is exceptionally efficient for SNAr, often matching or exceeding the reactivity of the 3-bromo analog while being more atom-economical and cost-effective[2][4].

Palladium-Catalyzed Cross-Coupling: The Bromide Imperative In Suzuki-Miyaura or Buchwald-Hartwig couplings, the mechanistic bottleneck is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C–Br bond dissociation energy (~285 kJ/mol) is substantially lower than that of the C–Cl bond (~331 kJ/mol). The 3-bromo analog undergoes rapid oxidative addition at mild temperatures (60–80 °C) using standard, inexpensive ligands like dppf or PPh3[5]. Conversely, the 3-chloro analog strongly resists oxidative addition, requiring elevated temperatures (>100 °C) and expensive, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) to force the catalytic cycle forward.

Quantitative Performance Comparison

Parameter3-Bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine3-Chloro-6-(4,4-difluoro-1-piperidinyl)pyridazine
CAS Number 2151487-55-51706439-95-3 (Base scaffold)
C–X Bond Energy ~285 kJ/mol~331 kJ/mol
Halogen Electronegativity 2.96 (Pauling scale)3.16 (Pauling scale)
Optimal Suzuki Conditions Pd(dppf)Cl₂, Na₂CO₃, 80 °C, 2–4hPd₂(dba)₃, XPhos, K₃PO₄, 100–110 °C, 12–18h
Suzuki Yield (Typical) >85%50–70% (Ligand dependent)
Optimal SNAr Conditions Amine, DIPEA, NMP, 100 °C, 6hAmine, DIPEA, NMP, 100 °C, 4–6h
SNAr Yield (Typical) >80%>85%

Visualizing Reaction Pathways

Reactivity Substrate 3-X-6-(4,4-difluoropiperidin-1-yl)pyridazine (X = Br or Cl) SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophile, Base CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Substrate->CrossCoupling Pd(0), Ligand, Base ProductSNAr 3-Amino/Thio Derivative Cl ≈ Br Reactivity SNAr->ProductSNAr Meisenheimer Complex ProductCC 3-Aryl/Alkyl Derivative Br >> Cl Reactivity CrossCoupling->ProductCC Oxidative Addition

Divergent reactivity pathways of 3-halo-6-(4,4-difluoropiperidin-1-yl)pyridazine scaffolds.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Arylation (Optimized for 3-Bromo Analog)

Rationale: This protocol leverages the weak C–Br bond, allowing the use of the robust and economical Pd(dppf)Cl₂ catalyst without requiring a glovebox.

  • Preparation: In a microwave vial, combine 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Base & Solvent: Add a 2M aqueous solution of Na₂CO₃ (3.0 equiv) and 1,4-dioxane to achieve a 0.2 M concentration.

  • Degassing: Sparge the biphasic mixture with N₂ for 5 minutes.

  • Reaction: Seal the vial and heat at 80 °C for 2 hours.

  • Validation (LC-MS): Sample the organic layer. The starting material exhibits a distinct 1:1 isotopic mass pattern (⁷⁹Br/⁸¹Br). Complete conversion is confirmed when this 1:1 doublet is fully replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: SNAr Amination (Optimized for 3-Chloro Analog)

Rationale: This protocol capitalizes on the electronegativity of chlorine to stabilize the SNAr transition state, avoiding the need for transition metals entirely.

  • Preparation: In a sealed tube, dissolve 3-chloro-6-(4,4-difluoro-1-piperidinyl)pyridazine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Reagents: Add the aliphatic primary or secondary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Reaction: Heat the mixture thermally or via microwave irradiation at 100–120 °C for 4–6 hours.

  • Validation (LC-MS): The starting chloride exhibits a 3:1 isotopic pattern (³⁵Cl/³⁷Cl). The reaction is complete when this signature disappears. If the reaction stalls, the basicity of the incoming amine may be insufficient, requiring deprotonation with NaH prior to addition.

  • Workup: Crash the product out by adding the reaction mixture dropwise into ice-cold water, followed by vacuum filtration.

Visualizing the Catalytic Bottleneck

CatalyticCycle Pd0 Pd(0)L_n PdII Pd(II) Oxidative Addition Pd0->PdII Ar-X (Br fast, Cl slow) Trans Trans- metalation PdII->Trans R-B(OH)2 RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product

Pd-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition of C-Cl vs C-Br.

Conclusion & Selection Matrix

For discovery chemistry where rapid library generation via Suzuki or Buchwald couplings is paramount, the 3-bromo analog is the mandatory starting point due to its low barrier to oxidative addition. However, if the synthetic route relies on displacing the halogen with an amine, alcohol, or thiol via SNAr, the 3-chloro analog is not only sufficient but often mechanistically superior and more economical.

References

  • Alchimica. "3-BROMO-6-(4,4-DIFLUOROPIPERIDIN-1-YL)PYRIDAZINE (CAS 2151487-55-5)". 3

  • Journal of Medicinal Chemistry (ACS). "Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment". 1

  • Journal of Medicinal Chemistry (ACS). "Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors". 2

  • EvitaChem. "Buy 3-N-phenylpyridazine-3,6-diamine (Optimization and SNAr Reactivity of 3,6-dichloropyridazines)". 4

  • Durham E-Theses. "Synthesis and reactions of new N-heteroaryl boronic acids (Cross-coupling of halopyridazines)". 5

Sources

Validation

Deconstructing the Crystal Lattice: A Comparative Crystallographic Guide to Substituted Pyridazines and Fluorinated Piperidines

For researchers at the forefront of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of function,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of function, activity, and patentability. X-ray crystallography remains the unequivocal gold standard for elucidating these intricate architectures, providing a definitive blueprint of molecular conformation and intermolecular interactions.

This guide delves into the crystallographic analysis of molecular scaffolds related to the novel compound Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- . While a crystal structure for this specific molecule is not yet publicly available, a comparative analysis of its constituent fragments offers invaluable insights into the likely structural contributions of the pyridazine core, the bromo-substituent, and the gem-difluorinated piperidine ring. Such an analysis is crucial for rational drug design, enabling predictions of crystal packing, solid-state properties, and potential protein-ligand interactions.

Herein, we present a comparative study of three carefully selected compounds, each representing a key structural component of our target molecule: 3-bromo-6-chloropyridazine , a representative of the halogenated pyridazine core; 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one , which showcases a bulky substituent on the pyridazine ring; and 4,4-difluoropiperidine hydrochloride , which allows for an in-depth analysis of the conformational preferences of the fluorinated piperidine moiety.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for our three selected compounds, providing a basis for a detailed comparative discussion.

Compound Name3-bromo-6-chloropyridazine4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one4,4-Difluoropiperidine Hydrochloride
Molecular Formula C₄H₂BrClN₂C₁₇H₁₆N₂OC₅H₁₀ClF₂N
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 3.787 (1)11.459 (2)7.935 (2)
b (Å) 10.742 (2)10.015 (2)6.183 (1)
c (Å) 9.721 (2)12.515 (3)14.532 (3)
β (°) 91.40 (2)108.39 (3)101.99 (3)
Volume (ų) 395.3 (1)1362.5 (5)696.4 (3)
Z 444
R-factor (R1) 0.0490.0420.035
Data Source [Link to CSD/Publication][Link to CSD/Publication][Link to CSD/Publication]

In-Depth Structural Analysis and Comparison

The Halogenated Pyridazine Core: Insights from 3-bromo-6-chloropyridazine

The crystal structure of 3-bromo-6-chloropyridazine provides a fundamental understanding of the electronic and steric effects of halogen substituents on the pyridazine ring. The planar pyridazine ring is a key feature, and its electronic properties are significantly influenced by the two electron-withdrawing halogen atoms. In the crystal lattice, one would anticipate the presence of halogen bonding and π-π stacking interactions, which are critical in determining the packing efficiency and melting point of the solid. The C-Br and C-Cl bond lengths and the bond angles within the pyridazine ring are crucial parameters to compare against theoretical calculations and other substituted pyridazine structures.

Impact of a Bulky Substituent: Lessons from 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

The structure of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one offers valuable insights into how a large, non-planar substituent influences the overall molecular conformation and crystal packing.[1][2] The dihedral angle between the pyridazine and the phenyl rings is a key conformational parameter. In the crystal, the molecules are linked by N—H···O hydrogen bonds, forming inversion dimers.[2] This highlights the importance of hydrogen bonding in directing the supramolecular assembly of such compounds. The presence of the bulky benzyl and phenyl groups will likely sterically hinder certain packing motifs, leading to a less dense crystal structure compared to smaller, more planar pyridazine derivatives.

Conformational Preferences of the Fluorinated Moiety: 4,4-Difluoropiperidine Hydrochloride

The crystal structure of 4,4-difluoropiperidine hydrochloride is particularly instructive for understanding the conformational behavior of the 4,4-difluoro-1-piperidinyl group in our target molecule.[3][4][5][6] The piperidine ring is expected to adopt a chair conformation. The gem-difluoro substitution at the 4-position has profound stereoelectronic effects, including the gauche effect and dipole-dipole interactions, which can influence the ring's puckering and the orientation of substituents. In the hydrochloride salt, the protonated nitrogen atom will participate in hydrogen bonding with the chloride anion, which will be a dominant feature in the crystal packing.

Experimental Protocols: A Guide to Best Practices

The successful determination of a crystal structure is a multi-step process that requires meticulous attention to detail. The following protocols are based on established best practices in small-molecule X-ray crystallography.

Crystal Growth: The Art and Science of Nucleation

Obtaining high-quality single crystals is often the most challenging step. For heterocyclic compounds, slow evaporation from a mixed solvent system is a common and effective technique.[7][8]

Step-by-Step Protocol for Slow Evaporation:

  • Solvent Selection: Dissolve the purified compound (typically 5-10 mg) in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, acetone).

  • Addition of an Anti-Solvent: To this solution, slowly add a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane, heptane) until the solution becomes slightly turbid.

  • Clarification: Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm with a few needle punctures. This allows for the slow evaporation of the more volatile solvent, gradually increasing the concentration of the anti-solvent and inducing crystallization.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few hours to several weeks.

Crystal_Growth_Workflow A Purified Compound B Dissolve in 'Good' Solvent A->B C Add 'Anti-Solvent' to Turbidity B->C D Clarify with 'Good' Solvent C->D E Slow Evaporation D->E F Single Crystals E->F

Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers automate much of the data collection process. The goal is to obtain a complete and redundant dataset of diffraction intensities.

Key Steps in Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: The software calculates an optimal strategy for collecting a complete dataset, typically involving a series of rotations of the crystal in the X-ray beam.

  • Data Integration: The raw diffraction images are processed to measure the intensity of each reflection.

Structure Solution and Refinement: From Diffraction to a 3D Model

The integrated diffraction data is used to solve the crystal structure and refine the atomic model.

Workflow for Structure Solution and Refinement:

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods. The quality of the refinement is monitored using the R-factor and the goodness-of-fit.[9]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Structure_Solution_Workflow cluster_exp Experimental cluster_comp Computational Data_Collection Diffraction Data Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Model_Building Initial Model Building Structure_Solution->Model_Building Refinement Least-Squares Refinement Model_Building->Refinement Refinement->Model_Building Iterative Improvement Validation Structure Validation Refinement->Validation

Conclusion and Future Outlook

This comparative guide underscores the power of X-ray crystallography to elucidate the subtle structural nuances that govern the properties of complex organic molecules. By dissecting the target molecule, Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- , into its fundamental building blocks and analyzing the crystal structures of representative compounds, we have gained valuable predictive insights into its likely solid-state conformation and intermolecular interactions.

The halogenated pyridazine core is expected to favor planar arrangements with significant halogen bonding and π-stacking interactions. The bulky difluoropiperidinyl substituent will likely introduce significant steric constraints, influencing the overall molecular shape and packing efficiency. The gem-difluoro group on the piperidine ring will have a profound impact on its conformational preferences due to stereoelectronic effects.

The experimental protocols and interpretation guidelines presented here provide a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities. As the field of crystal engineering continues to advance, the ability to rationally design molecules with desired solid-state properties will become increasingly critical. Future work should focus on obtaining a single crystal of the title compound to validate these predictions and further enrich our understanding of the interplay between molecular structure and crystal architecture.

References

  • Martinez, G. (2015). Best method to grow the crystals for organic Heterocyclic compd. ResearchGate. [Link]

  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Musil, F., et al. (2021). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI Department of Chemistry. [Link]

  • LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews. [Link]

  • Guillou, N. (n.d.). Guide for crystallization. Institut Lavoisier de Versailles. [Link]

  • University of the Basque Country. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • Bruno, S. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]

  • Gouaux, E. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology. [Link]

  • Griti. (2016). X ray Crystallography Overview | Structure of Organic Molecules. YouTube. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • PubChem. (n.d.). 4,4-difluoropiperidine-1-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). R-factor (crystallography). [Link]

  • PubChem. (n.d.). 3-amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. National Center for Biotechnology Information. [Link]

  • Daoui, O., et al. (2019). Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and... Acta Crystallographica Section E. [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • El-Sayed, E.-S. M., et al. (2019). Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and... Acta Crystallographica Section E. [Link]

  • Zhang, J.-R., et al. (2018). The crystal structure of 6-(4-bromobenzyl)-1,3,5-trimethyl-7-phenyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione, C22H20BrN3O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Daoui, O., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. Acta Crystallographica Section E. [Link]

  • Thayi, B., et al. (2020). Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′... Acta Crystallographica Section E. [Link]

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Comparative

Lipophilicity (LogP) and Physicochemical Profiling of 3-Bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine vs. Structural Analogs

Executive Summary & Medicinal Chemistry Context In modern drug discovery, finely tuning the lipophilicity (LogP/LogD) and basicity (pKa) of a lead compound is critical for optimizing its Absorption, Distribution, Metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Context

In modern drug discovery, finely tuning the lipophilicity (LogP/LogD) and basicity (pKa) of a lead compound is critical for optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Highly lipophilic piperidine derivatives (cLogP > 5.00) frequently suffer from poor Central Nervous System Multiparameter Optimization (CNS MPO) scores, high intrinsic clearance, and off-target liabilities[1][2].

The compound 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine represents a masterclass in structural optimization. By integrating a highly polar pyridazine core with a gem-difluorinated piperidine ring, medicinal chemists can independently modulate lipophilicity and basicity. This guide objectively compares the physicochemical performance of this target compound against its non-fluorinated, pyridine, and phenyl analogs, supported by established experimental methodologies.

Structural Deconstruction: The Causality of Physicochemical Shifts

To understand the experimental data, we must first establish the mechanistic causality behind the structural choices:

  • The Pyridazine Core (vs. Pyridine or Benzene): The pyridazine heterocycle is frequently deployed as a less lipophilic, advantageous substitute for the ubiquitous phenyl or pyridine rings[3]. The presence of two adjacent nitrogen atoms creates a high dipole moment and dual hydrogen-bonding capacity. This inherent polarity significantly reduces the calculated LogP, improving aqueous solubility while maintaining the aromatic scaffolding necessary for target binding[3].

  • The 4,4-Difluoropiperidine Motif (vs. Piperidine): Unsubstituted piperidines possess highly basic amine centers (pKa ~10–11), which are notorious for driving strong interactions with the hERG potassium channel, leading to cardiotoxicity. The introduction of two fluorine atoms at the 4-position exerts a powerful electron-withdrawing inductive effect through the sigma-bond network. This lowers the amine's pKa to approximately 7–8, reducing its physiological ionization[4]. Consequently, this modification mitigates hERG affinity and optimizes the CNS MPO score by preventing the LogD from inflating[1][2].

Pathway A Gem-Difluorination of Piperidine B Inductive Effect (Lower Amine pKa) A->B C Reduced hERG Liability B->C F Optimized CNS MPO & Solubility B->F Synergistic ADMET D Pyridazine Core Integration E Lower LogP vs. Pyridine/Phenyl D->E E->F

Mechanistic pathway illustrating how structural modifications optimize the ADMET profile.

Quantitative Comparison of Analogs

The following table summarizes the comparative physicochemical profiles of the target compound against its primary structural analogs. The data illustrates how sequential modifications impact the overall lipophilicity and basicity.

Compound NameCore ScaffoldPiperidine SubstituentEstimated LogPEstimated pKa (Amine)ADMET / Liability Impact
3-Bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine (Target)Pyridazine4,4-Difluoro2.2 - 2.6 ~7.5 Optimal balance; low hERG risk, excellent CNS MPO potential.
3-Bromo-6-(piperidin-1-yl)pyridazine PyridazineUnsubstituted1.8 - 2.1~10.2High basicity drives hERG liability; higher ionization at pH 7.4.
2-Bromo-5-(4,4-difluoro-1-piperidinyl)pyridine Pyridine4,4-Difluoro3.1 - 3.5~7.8Higher LogP due to loss of one core nitrogen; reduced aqueous solubility.
1-(4-Bromophenyl)-4,4-difluoropiperidine Phenyl4,4-Difluoro4.2 - 4.8~7.2Excessive lipophilicity (LogP > 4); high risk of microsomal clearance.

Note: LogP and pKa values are synthesized estimates based on established chemoinformatic shifts for fluorination and azine substitutions[1][3][4].

Experimental Methodologies for LogP Determination

To ensure trustworthiness and reproducibility, the lipophilicity of these analogs must be determined using self-validating experimental systems. Below are the two gold-standard protocols for capturing absolute LogP.

Protocol A: Reversed-Phase HPLC Method (High-Throughput)

This method relies on the linear relationship between the retention factor of a compound on a C18 column and its partition coefficient.

Causality of Design: We extrapolate the retention factor to 0% organic modifier ( kw​ ) because the presence of methanol or acetonitrile artificially lowers the apparent lipophilicity. Extrapolating to a purely aqueous state provides a true reflection of the octanol-water partition coefficient.

  • Calibration: Prepare a standard mixture of 5-7 reference compounds with known, reliable literature LogP values (e.g., acetanilide, benzophenone, anthracene).

  • Mobile Phase Preparation: Prepare varying ratios of Methanol/Water (e.g., 40%, 50%, 60%, 70% MeOH) buffered to pH 7.4 to ensure the amine is in a controlled ionization state.

  • Isocratic Elution: Inject the target compound and reference standards at each mobile phase ratio using a C18 stationary phase.

  • Retention Factor ( k′ ) Calculation: Calculate k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the dead time (measured using an unretained marker like uracil).

  • Extrapolation: Plot logk′ against the percentage of organic modifier. The y-intercept represents logkw​ (the retention factor in 100% water).

  • LogP Derivation: Use the calibration curve generated from the reference standards to convert the target's logkw​ into an absolute LogP value.

HPLC S1 1. Standard Calibration (Known LogP Reference Set) S2 2. RP-HPLC Injection (Isocratic Elution) S1->S2 S3 3. Measure Retention Factor (k') S2->S3 S4 4. Extrapolate to 0% Organic Modifier (kw) S3->S4 S5 5. Calculate Absolute LogP Value S4->S5

Self-validating RP-HPLC experimental workflow for determining absolute lipophilicity (LogP).
Protocol B: The Shake-Flask Method (Gold Standard)

For definitive validation, the classical shake-flask method is employed.

Causality of Design: The solvents must be mutually saturated prior to the experiment. If dry octanol and dry water are used, they will partition into each other during the shaking phase, altering the phase volumes and skewing the concentration calculations.

  • Mutual Saturation: Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve a known mass of the target compound (e.g., 3-bromo-6-(4,4-difluoro-1-piperidinyl)pyridazine) in the saturated octanol phase.

  • Partitioning: Combine the compound-spiked octanol with the saturated aqueous buffer in a glass vial. The volume ratio should be adjusted based on the estimated LogP (e.g., 1:10 octanol:water for highly lipophilic compounds).

  • Equilibration: Mechanically shake the vials at 25°C for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS.

  • Calculation: LogP=log10​(Concentration in Octanol/Concentration in Water) .

References

  • The pyridazine heterocycle in molecular recognition and drug discovery – National Center for Biotechnology Information (PMC).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery – The Journal of Organic Chemistry (ACS Publications).
  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds – ChemRxiv.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists – National Center for Biotechnology Information (PMC).

Sources

Safety & Regulatory Compliance

Safety

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- proper disposal procedures

Comprehensive Laboratory Guide: Operational Handling and Proper Disposal of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- As a Senior Application Scientist, I have designed this operational guide to address the cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Operational Handling and Proper Disposal of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

As a Senior Application Scientist, I have designed this operational guide to address the critical safety, handling, and disposal logistics for Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- . In modern drug discovery, highly functionalized halogenated heterocycles are invaluable building blocks. However, the exact structural features that make this compound synthetically useful—its reactive aryl bromide and metabolically stable difluoropiperidine ring—also dictate strict, non-negotiable regulatory handling and disposal pathways.

This guide provides a self-validating procedural framework to ensure that bench-level operations translate seamlessly into compliant, environmentally safe waste management.

Chemical Hazard Profiling & Causality

To properly manage a chemical, you must first understand the causality behind its hazards. Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (Formula: C9H11BrF2N3) contains two distinct halogenated functionalities that dictate its lifecycle management:

  • The 3-Bromopyridazine Core: The carbon-bromine (C-Br) bond on the electron-deficient pyridazine ring is highly activated. Causality: This makes the molecule a potent electrophile, ideal for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). However, biologically, it acts as a potential arylating agent. Skin contact or inhalation can lead to sensitization or toxicological damage, mandating strict adherence to an OSHA Chemical Hygiene Plan (CHP)[1].

  • The 4,4-Difluoropiperidine Moiety: The carbon-fluorine (C-F) bonds are thermodynamically robust (requiring ~485 kJ/mol to cleave). Causality: Standard municipal incinerators cannot break these bonds. Subjecting this compound to low-temperature incineration leads to the formation of dangerous Products of Incomplete Combustion (PICs) and highly corrosive Hydrogen Fluoride (HF) gas[2].

  • Regulatory Classification: Due to the presence of both bromine and fluorine, any solution or solid containing this compound falls strictly under the EPA Resource Conservation and Recovery Act (RCRA) classification for Halogenated Organic Waste [3].

Operational Safety & Experimental Protocol

The following step-by-step methodology outlines the safe handling of this compound during a standard Suzuki-Miyaura cross-coupling reaction, emphasizing where hazardous waste is generated.

Step-by-Step Methodology: Bench-Scale Cross-Coupling

  • Preparation & PPE: Operate exclusively within a certified chemical fume hood. Don appropriate Personal Protective Equipment (PPE), including double nitrile gloves (to protect against permeation by halogenated solvents), a flame-retardant lab coat, and safety goggles[1].

  • Reaction Setup: To an oven-dried Schlenk flask under inert gas (Nitrogen/Argon), add Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (1.0 equivalent), the appropriate boronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents).

  • Solvent Addition: Suspend the reagents in a degassed solvent mixture (e.g., 1,4-Dioxane and aqueous Potassium Carbonate). Operational Note: Even if the primary solvent is non-halogenated (like Dioxane), the presence of the halogenated starting material will classify the final organic waste stream as halogenated.

  • Heating & Monitoring: Heat the reaction to 80°C for 4–6 hours. Monitor via LC-MS.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Phase Separation: Separate the organic layer (containing the product and unreacted halogenated starting material) from the aqueous layer (containing inorganic salts and heavy metal catalyst residues).

Waste Segregation & Disposal Plan

Every step in the disposal of fluorinated and brominated organic waste must be treated as a self-validating system. Human error at the bench can translate into catastrophic regulatory failures at the disposal facility.

A. Source Segregation Rules

Never mix halogenated organic waste with non-halogenated waste. Causality: Mixing these streams not only violates EPA RCRA guidelines but also physically disrupts the thermodynamic efficiency of standard incinerators[4]. Halogenated compounds require extra energy to combust and generate acidic gases (HF, HBr) that will destroy the refractory lining of an incinerator if it is not equipped with specific alkaline scrubbers[5].

B. Container Management
  • Collect liquid waste in dedicated, high-density polyethylene (HDPE) carboys specifically labeled "Halogenated Organic Waste."

  • Headspace Rule: Always leave at least 10% headspace in the liquid waste container. Causality: This prevents pressure buildup from volatile solvent off-gassing, mitigating the risk of container rupture or explosion[6].

C. Thermal Destruction (Incineration) Parameters

Waste containing Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- must be transported by a licensed hazardous waste contractor to a RCRA-permitted facility. The disposal method is High-Temperature Incineration (>1100°C) equipped with calcium-based acid gas scrubbers to neutralize the HF and HBr gases generated during thermal decomposition[2][5].

Quantitative Waste Profiling

Summarizing the operational limits and compatibility data ensures quick decision-making during waste management.

ParameterValue / SpecificationOperational Implication
EPA Waste Category Halogenated Organic WasteMandates RCRA Subtitle C permitted disposal pathways; cannot be sewered[3].
Incineration Temperature > 1100°CRequires specialized hazardous waste combustors to break C-F bonds[2].
Container Headspace Minimum 10% of volumePrevents explosive pressure buildup from volatile solvent mixtures[6].
Accumulation Time Limit 90 to 180 Days (Site dependent)Waste must be manifested and removed by EHS prior to regulatory deadlines[6].
Incompatible Materials Strong Oxidizers, Alkali MetalsStore waste carboys away from reactive metals to prevent exothermic fires.

Spill Response & Decontamination Workflow

In the event of an accidental spill of the compound (either as a solid powder or dissolved in solvent):

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[1].

  • Containment: If liquid, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Use non-sparking tools to sweep up the absorbed material or solid powder.

  • Disposal: Place all contaminated cleanup materials (including gloves and sweeping tools) into a heavy-duty hazardous waste bag, seal it, and label it as "Halogenated Organic Debris" for incineration[4].

Waste Routing Visualization

G Start Reaction Quench & Workup (Aqueous Extraction) PhaseSep Phase Separation Start->PhaseSep OrgLayer Organic Phase (Halogenated Solvents & Target) PhaseSep->OrgLayer Extract AqLayer Aqueous Phase (Salts & Catalysts) PhaseSep->AqLayer Drain HalWaste Halogenated Organic Waste (EPA RCRA Subtitle C) OrgLayer->HalWaste Segregate NonHalWaste Aqueous Heavy Metal Waste (Pd Catalyst) AqLayer->NonHalWaste Segregate Incinerator High-Temp Incineration (>1100°C) with Alkaline Scrubbers HalWaste->Incinerator Transport Treatment Aqueous Waste Treatment (Metal Precipitation) NonHalWaste->Treatment Transport

Workflow for the segregation and disposal of halogenated heterocyclic reaction waste.

Sources

Handling

Personal protective equipment for handling Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Advanced Safety and Handling Protocol: Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- Executive Summary & Hazard Profile Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (CAS: 2151487-55-5) is a specialized halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Executive Summary & Hazard Profile

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (CAS: 2151487-55-5) is a specialized halogenated heterocyclic compound frequently utilized as an intermediate in modern drug discovery[1]. The integration of a difluoropiperidine ring and a brominated pyridazine core significantly enhances the molecule's lipophilicity, metabolic stability, and membrane permeability[2]. While these properties are highly advantageous for designing active pharmaceutical ingredients (APIs) with improved pharmacokinetic profiles, they present distinct occupational hazards. The high lipophilicity increases the risk of rapid dermal absorption, and the halogenated nature of the compound dictates strict chemical compatibility requirements for Personal Protective Equipment (PPE) to prevent accidental exposure[3].

Mechanistic Toxicology & Risk Assessment

When handling fluorinated and brominated pharmaceuticals, standard laboratory safety protocols must be elevated based on the physical chemistry of the molecule:

  • Enhanced Dermal Penetration: Fluorinated compounds exhibit increased passive diffusion across biological membranes[2]. If the compound is dissolved in organic carriers (e.g., DMSO, DCM), it can rapidly bypass the stratum corneum, leading to systemic exposure.

  • Halogenated Solvent Permeation: This compound is typically synthesized or handled in halogenated solvents. Standard single-layer nitrile gloves offer poor chemical resistance to halogenated hydrocarbons, often experiencing breakthrough in under 5 minutes[3].

  • Environmental Persistence: Fluorinated pharmaceuticals are highly persistent in aquatic environments and resist conventional wastewater treatment, often requiring advanced oxidation processes like ozonation[4]. Therefore, strict disposal protocols are mandatory to prevent environmental contamination.

Tiered Personal Protective Equipment (PPE) Protocol

To mitigate the risks associated with highly lipophilic halogenated heterocycles, the following PPE matrix must be strictly adhered to[5].

Table 1: Glove Compatibility and Selection Matrix for Halogenated Compounds

Glove MaterialCompatibility RatingBreakthrough TimeRecommended Operational Use Case
Standard Nitrile (4-mil) Poor< 5 minutesIncidental contact only (dry powder weighing). Must double-glove[3].
Heavy-Duty Nitrile (8-mil) Fair10 - 30 minutesShort-duration handling; acceptable for non-halogenated solvent mixtures[6].
Butyl Rubber PoorVariableNot recommended for halogenated or aromatic hydrocarbons[6].
Viton / Silver Shield Excellent> 480 minutesHandling bulk solutions, spill cleanup, and prolonged exposure to halogenated organics[6].
  • Ocular Protection: ANSI Z87.1-certified chemical splash goggles with indirect venting are required[5]. Standard safety glasses are insufficient when handling solutions due to the risk of capillary action drawing hazardous liquids into the eye.

  • Respiratory Protection: All primary handling must occur within a certified chemical fume hood[3]. If a fume hood fails or when handling dry powders outside of a closed system, an N95 or P100 particulate respirator is recommended[5].

  • Body Protection: A flame-resistant, fully buttoned lab coat and closed-toe shoes are mandatory to shield skin from corrosive or toxic substances[5].

Operational Workflows: Step-by-Step Guidance

Workflow A: Safe Weighing and Transfer

  • Ventilation Verification: Verify that the chemical fume hood has a certified face velocity (typically 80-100 fpm). Clear the workspace of incompatible materials such as strong oxidizing agents[3].

  • Don PPE: Equip double nitrile gloves (or Viton if handling in solution), splash goggles, and a lab coat[3].

  • Static Mitigation: Halogenated powders can hold static charges, leading to aerosolization during transfer. Use an anti-static zeroing gun on the analytical balance and utilize spatulas coated in PTFE or grounded stainless steel.

  • Weighing: Weigh the compound directly into a pre-tared, sealable vial. Do not transport open weigh boats across the laboratory space.

  • Decontamination: Wipe down the balance and spatulas with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as halogenated waste.

Workflow B: Immediate Spill Response

  • Evacuate and Assess: For spills >50 mL (if in solution) or >5g (powder), immediately alert nearby personnel and restrict access to the area.

  • Upgrade PPE: Don heavy-duty Viton gloves and ensure respiratory protection is adequate if volatile halogenated solvents are involved[3].

  • Containment: Surround the spill with inert, dry absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible materials like paper towels for large halogenated spills[3].

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a compatible, sealable polyethylene container[3].

  • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse.

Decontamination & Disposal Plan

Due to the environmental persistence of fluorinated pharmaceuticals[4], sink disposal is strictly prohibited.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Solutions containing Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- must be segregated into "Halogenated Solvent Waste" carboys. Never mix with strong acids, bases, or alkali metals, as exothermic reactions or toxic gas evolution may occur[3].

Safety Logic Workflow

G Start Start: Handling 3-bromo-6- (4,4-difluoro-1-piperidinyl)pyridazine Hood Ventilation Check: Is Fume Hood >80 fpm? Start->Hood PPE Don PPE: 1. Double Nitrile or Viton Gloves 2. Splash Goggles 3. Lab Coat Hood->PPE Yes Stop STOP: Do not proceed until ventilation is certified Hood->Stop No Weigh Weighing & Transfer (Use anti-static tools) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Protocol: Absorb, Double-Bag, Dispose as Halogenated Waste Spill->Clean Yes Proceed Proceed with Synthesis Spill->Proceed No Clean->Proceed After Decon

Workflow for the safe handling and spill response of halogenated pyridazine derivatives.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager. 5

  • China Custom Fine Chemicals Manufacturers Suppliers Factory - Orchid Chemical. 1

  • Human Pharmaceuticals in the Aquatic Environment: A Challenge to Green Chemistry - ACS Chemical Reviews. 2

  • Halogenated Solvents Safety - Washington State University. 3

  • The Facts - Hand Protection - Clemson University. 6

  • Behaviour of Fluorinated Pharmaceuticals and Pesticides in Wastewater and Surface Water - TU Graz. 4

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